Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-(2-piperidin-1-ylethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBQGVEVDLQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534768 | |
| Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89407-97-6 | |
| Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Raloxifene, a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis in postmenopausal women.[1] Its molecular structure combines a benzoate ester with a piperidinylethoxy side chain, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Synthesis Pathway: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenoxide of Methyl 4-hydroxybenzoate acts as the nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine.
The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Figure 1: Conceptual workflow of the Williamson ether synthesis.
Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125 - 128 | 270 - 280 |
| 1-(2-chloroethyl)piperidine hydrochloride | C₇H₁₅Cl₂N | 184.11 | 230 - 232 | - |
Experimental Protocol
This protocol is adapted from established methodologies for Williamson ether synthesis, with specific conditions optimized for this transformation as suggested in relevant patent literature.[2]
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Amyl Acetate
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Methyl 4-hydroxybenzoate (1.0 equivalent), 1-(2-chloroethyl)piperidine hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add amyl acetate to the flask to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (approximately 142°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with a small amount of amyl acetate.
-
Combine the filtrates and wash with deionized water in a separatory funnel to remove any remaining salts and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the amyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound is typically obtained as an oil or a semi-solid. Purification can be achieved through one or a combination of the following methods:
1. Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute the column with the solvent gradient, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
2. Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization would be a mixture where the compound is soluble at high temperatures and sparingly soluble at low temperatures. A common choice for aromatic esters is a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons, the ethoxy protons, and the protons of the piperidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy chain, and the carbons of the piperidine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (263.34 g/mol ).[3] |
| IR Spec. | Characteristic absorption bands for the C=O stretch of the ester, C-O stretching of the ether, and C-H stretching of the aromatic and aliphatic groups. |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Precautions
-
Methyl 4-hydroxybenzoate: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-(2-chloroethyl)piperidine hydrochloride: Corrosive and toxic. Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Amyl Acetate: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.
Conclusion
The Williamson ether synthesis provides a reliable and scalable method for the preparation of this compound. Careful control of reaction conditions, particularly the choice of base and solvent, is essential for achieving high yields and purity. Proper purification techniques, such as column chromatography or recrystallization, are necessary to obtain a product suitable for use in further pharmaceutical synthesis. As with all chemical syntheses, adherence to safety protocols is paramount. This guide provides a solid foundation for researchers and scientists to successfully synthesize this important pharmaceutical intermediate.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]
- Google Patents. (2005). US20050137396A1 - Process for preparing benzoic acids.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS 89407-97-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, identified by CAS number 89407-97-6, is a pivotal chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary role as a key building block in the development of therapeutic agents, most notably the selective estrogen receptor modulator (SERM), Raloxifene. Additionally, this document outlines the standard analytical techniques for the characterization and quality control of this compound.
Chemical Identity and Physicochemical Properties
This compound is a benzoate ester distinguished by a piperidine moiety linked through an ethoxy bridge. This structural arrangement makes it a versatile precursor in multi-step organic syntheses.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 89407-97-6[1][2][3] |
| IUPAC Name | methyl 4-(2-piperidin-1-ylethoxy)benzoate[4] |
| Molecular Formula | C₁₅H₂₁NO₃[3][4] |
| Synonyms | Benzoic acid, p-(2-piperidinoethoxy)-, methyl ester; Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate[3][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 263.33 g/mol | PubChem |
| Melting Point | 36 °C | LGC Standards[1] |
| Appearance | White to off-white solid | General Supplier Data |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |
| Shipping Conditions | Ambient | Pharmaffiliates[3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a robust and scalable method derived from established procedures for analogous compounds.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Anhydrous Potassium Carbonate (powdered)
-
Amyl Acetate
-
8N Hydrochloric Acid
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Filtration apparatus
Step-by-Step Protocol:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine hydrochloride, and powdered potassium carbonate in a molar ratio of approximately 1:1.2:2.
-
Solvent Addition: Add amyl acetate to the flask to serve as the solvent. The volume should be sufficient to ensure effective stirring of the reactants.
-
Reaction: Heat the mixture to reflux (approximately 115-120°C) with vigorous stirring. Maintain the reflux for at least 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: The reaction product, this compound, can then be extracted into 8N hydrochloric acid. The aqueous phase is separated, and the organic phase is discarded.
-
Isolation (as hydrochloride salt): To isolate the product as its hydrochloride salt, the aqueous phase can be refluxed for an extended period (e.g., 48 hours), followed by cooling to 0-5°C to induce crystallization. The resulting crystals are collected by filtration.
-
Purification: The collected crystals can be rinsed with cold acetone and dried under vacuum at 50°C.
Applications in Pharmaceutical Development
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Raloxifene.
Role in Raloxifene Synthesis
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.
The synthesis of Raloxifene involves the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with the acid chloride derivative of 4-[2-(1-piperidinyl)ethoxy]benzoic acid. This compound is a direct precursor to this benzoic acid derivative.
Caption: Role as a precursor in Raloxifene synthesis.
Potential in Antimalarial Drug Discovery
Research has also indicated that this compound is utilized as a reactant in the preparation of bis(benzylidene)-piperidone derivatives, which have been investigated as potential antimalarial agents[][6]. This highlights the compound's versatility as a scaffold in medicinal chemistry beyond its application in SERM synthesis.
Analytical Characterization
To ensure the identity, purity, and quality of this compound for research and development purposes, a suite of analytical techniques is employed. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) with comprehensive data from the following methods.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H-NMR Spectroscopy | Structural Elucidation | Signals corresponding to the aromatic protons of the benzoate ring, the ethoxy linker protons, the piperidine ring protons, and the methyl ester protons. |
| ¹³C-NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethoxy and piperidine groups. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₂₁NO₃). |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and C-H stretches of the aromatic and aliphatic groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the compound, typically exceeding 95% for research-grade material. |
Conclusion
This compound (CAS 89407-97-6) is a chemical intermediate of significant value to the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for the synthesis of complex active pharmaceutical ingredients. Its integral role in the production of Raloxifene underscores its importance in modern medicine. This guide provides the essential technical information for researchers and drug development professionals working with this versatile compound.
References
-
Pharmaffiliates. Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate. [Link]
-
PubChem. This compound. [Link]
-
Pharmaffiliates. CAS No : 89407-97-6 | Product Name : this compound. [Link]
-
Globe Thesis. Studies On Synthesis And Technique Of Raloxifien: A Selective Estrogen Receptor Modulator. (2008-12-29). [Link]
-
PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. [Link]
Sources
A Comprehensive Guide to the Nomenclature of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible science is built. "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" is a chemical compound of interest, often encountered as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its various synonyms, chemical identifiers, and contextual nomenclature to aid researchers in its accurate identification and sourcing.
Core Chemical Identity
The primary and most commonly accepted name for this compound is This compound . This name, following IUPAC conventions, clearly delineates its molecular structure: a methyl ester of a benzoic acid derivative with a 2-(piperidin-1-yl)ethoxy substituent at the 4-position of the benzene ring.
Systematic and Alternative Chemical Names
Beyond the primary name, several other systematic and semi-systematic names are used in chemical literature and databases. Understanding these variations is crucial for comprehensive literature searches and patent analysis.
-
Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, methyl ester : This is a common indexing name found in chemical abstracting services.[1][2][3]
-
Benzoic acid, p-(2-piperidinoethoxy)-, methyl ester : This variant uses the "para" (p-) designation for the 4-position on the benzene ring and the term "piperidino" to describe the piperidine substituent.[1][4]
-
Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate : A slight variation in the placement of the locant for the piperidine ring.[4]
-
4-[2-(1-piperidyl)ethoxy]benzoic Acid Methyl Ester : Another structural descriptor-based name.[1]
-
methyl 4-(2-piperidin-1-ylethoxy)benzoate : The IUPAC preferred name.[1]
Key Identifiers for Unambiguous Referencing
To eliminate ambiguity, standardized identifiers are assigned to chemical compounds. For this compound, the following identifiers are critical for database searches and regulatory submissions:
| Identifier | Value | Source |
| CAS Number | 89407-97-6 | Chemical Abstracts Service[1][4] |
| PubChem CID | 13286040 | PubChem Database[2][5] |
| Molecular Formula | C15H21NO3 | [1][5] |
| Molecular Weight | 263.33 g/mol |
Contextual Nomenclature: Its Role as an Intermediate
It is important to note that "this compound" is frequently associated with the synthesis of Raloxifene , a selective estrogen receptor modulator (SERM). As such, it may be referred to as a "Raloxifene impurity" or "Raloxifene intermediate" in quality control and process chemistry literature.[1][3] This contextual naming is vital for scientists working on the process development and impurity profiling of Raloxifene.
Nomenclature Hierarchy and Relationships
The following diagram illustrates the relationship between the primary name, its synonyms, and key identifiers.
Caption: A diagram illustrating the relationships between the primary name, synonyms, and identifiers.
Conclusion
A thorough understanding of the various names and identifiers for "this compound" is essential for researchers and drug development professionals. This guide provides a consolidated reference to facilitate accurate communication, comprehensive literature review, and precise chemical sourcing. By utilizing the systematic names, CAS number, and other identifiers presented herein, scientists can navigate the complexities of chemical nomenclature with confidence.
References
- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate - Klivon. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbYYRxkq-HD3ar-cl4vSlHSl_2W8w0IhaAJMhhv1srC6m2U4kqZkfGPVCxWpbN7eu5V7TEJtmFbagVAC7EI_HoeClN62kjT-155bZxOXb3d5d5OCJ56RcwHXtG70dPTjBm_AlsBqB0GsDOJs93r-6J43LEbm8BTQKdfazEXOuarYu5yvy-FEJYkBgUmxV5-qpx]
- CAS No : 89407-97-6 | Product Name : this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyO5XPdtSIYbKWLktPzQlD3EzqW7g1SuKgs0F0Y5JY96Ywv2bur4ELiNOxuf2Ph7x696KkOL_BfwBgvDa8IsL6LOF7o5eFAUNuoCnxE3oVvXd3C9WGTzc45cDg1PVSxCjrQNo5zhUhHcGC3dc_aUpyetl4ZljB5JW_FonyOGKmasw_iLfgvRRL-ajKB9jDj6cgZkAkvODXKnLl7qeNzNlrrNb]
- This compound | C15H21NO3 | CID 13286040 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13286040]
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- Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate - Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoqxue3MAr5D3pB0xiFJQAzGbi5eDvPJuVI6kBe5nfxPCjfHwFI4JMu2wTFERfTTkY-zkl4afAovGHFK0pQtP_14qMHSo0iZIQbeQEF-Rgc4oWg78s_jBHuWsBw_tR7A6FGrz0z47fokRLzKPI-B0SJIvOb63C0Bzdl6IPFfXxUDjEc639Ofa6hb9fOuOKwt_GRH3UidrLsKoYhQ==]
- This compound 89407-97-6 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/methyl-4-(2-(piperidin-1-yl)ethoxy)
- methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate | C15H21NO3 | CID 117822771 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117822771]
- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFO9CR56auN2lJQe8h3fRXaB9v4WNrSz0-s_iZ5u9kyklNGcmnOXqKe3P4pXkBh7wxDAIzAeBeBNBI9dFLeoFmyc7qeq4Cw4Q-sB2ukEoknjNonvyKXX9R7ujs6Z7jgiH8V8N17KilB-Jaeo9MvA==]
Sources
The Versatile Intermediate: A Technical Guide to Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
An In-depth Exploration for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a substituted benzoate ester featuring a piperidine moiety, has emerged as a significant building block in medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of selective estrogen receptor modulators (SERMs) and potentially in the development of novel antimalarial agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights into its role as a pivotal intermediate for drug discovery and development. The piperidine ring is a common feature in a wide array of pharmaceuticals, and its incorporation into this intermediate provides a synthetically accessible route to a variety of bioactive molecules.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89407-97-6 | [2] |
| Molecular Formula | C₁₅H₂₁NO₃ | [2] |
| Molecular Weight | 263.34 g/mol | [2] |
| IUPAC Name | methyl 4-(2-piperidin-1-ylethoxy)benzoate | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | +5°C | [2] |
Synthesis of this compound: A Mechanistic Approach
The most common and industrially relevant synthesis of this compound is achieved through a Williamson ether synthesis.[4][5][6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, providing a reliable method for the formation of the ether linkage in the target molecule.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds in two conceptual steps:
-
Deprotonation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a suitable base, typically a carbonate such as potassium carbonate, to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine. This results in the displacement of the chloride leaving group and the formation of the desired ether bond.
Caption: Williamson Ether Synthesis of the target intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related compounds and intermediates for Raloxifene.[3][9]
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate (powdered)
-
Isopropyl acetate
-
Deionized water
-
4N Hydrochloric acid
-
Acetone
Procedure:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add methyl 4-hydroxybenzoate (7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and isopropyl acetate (60 mL).[3]
-
Slowly heat the reaction mixture to 80°C with continuous stirring under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after several hours.[3]
-
Upon completion, cool the mixture to room temperature and add 60 mL of deionized water. Stir until all solids have dissolved.[3]
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the aqueous layer.[3]
-
The organic layer, containing the crude product, can be carried forward to the next step or purified by column chromatography if a highly pure intermediate is required.
Role as a Key Intermediate in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a precursor to more complex active pharmaceutical ingredients (APIs).
Synthesis of Raloxifene
This compound is a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator used to prevent and treat osteoporosis in postmenopausal women.[1][9] The synthetic route involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then converted to an acid chloride for subsequent Friedel-Crafts acylation.
Caption: Synthetic pathway from the intermediate to Raloxifene.
Protocol:
-
The organic layer from the previous synthesis containing this compound is extracted three times with 20 mL portions of 4N hydrochloric acid.[3]
-
The combined acidic extracts are heated to reflux (approximately 92°C) for about 30 minutes to effect hydrolysis of the methyl ester.[3]
-
After refluxing for an extended period (e.g., 7.5 hours), a portion of the water is removed by distillation.[3]
-
The mixture is then cooled in an ice bath to precipitate the 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride.[3]
-
The solid product is collected by filtration, washed with cold acetone, and dried.[3]
Protocol:
-
4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride is suspended in a suitable solvent such as dichloromethane.[10]
-
Thionyl chloride is added dropwise to the suspension at room temperature.[10]
-
The reaction mixture is heated to approximately 40°C for several hours to ensure complete conversion to the acid chloride.[10]
-
The excess thionyl chloride and solvent are removed under vacuum to yield the crude 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, which can be used in the next step without further purification.[10]
The final step in the synthesis of Raloxifene involves a Friedel-Crafts acylation reaction between 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride and a substituted benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride.[9][10][11]
Potential Application in the Synthesis of Antimalarial Agents
This compound has been identified as a reactant in the preparation of bis(benzylidene)-piperidone derivatives, which are being investigated as potential antimalarial agents. This application highlights the versatility of this intermediate in accessing diverse pharmacologically active scaffolds. The synthesis would likely involve the hydrolysis of the methyl ester followed by a Claisen-Schmidt condensation of the resulting benzaldehyde derivative with a piperidone.[12][13][14][15]
Analytical Characterization
Confirmation of the identity and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Expected Data |
| ¹H-NMR | Signals corresponding to the aromatic protons of the benzoate ring, the ethoxy linker protons, the piperidine ring protons, and the methyl ester protons. |
| ¹³C-NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy bridge, and the carbons of the piperidine ring. |
| FTIR | Characteristic absorption bands for the C=O stretch of the ester, C-O stretching of the ether and ester, and C-H stretching of the aromatic and aliphatic moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (263.34 g/mol ) and characteristic fragmentation patterns. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on typical safety data sheets for similar compounds.
-
Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[16][17][18][19]
-
Precautionary Statements:
-
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor.[17]
-
If on skin: Wash with plenty of soap and water.[16]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[16]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its straightforward preparation via the Williamson ether synthesis and its crucial role as a building block for the selective estrogen receptor modulator, Raloxifene, underscore its importance in drug development. Further exploration of its utility in the synthesis of other bioactive molecules, such as antimalarial agents, continues to be an area of interest for medicinal chemists. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the research and development of new therapeutic agents.
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RALOXIFENE - New Drug Approvals. (2020, December 4). Retrieved from [Link]
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Bathini, P. K., & Venkata Rama, N. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Retrieved from [Link]
- 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. (2025, August 26). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717588.htm
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Scheme 4: Synthesis of 3,5-bis(Substituted benzylidene)-Nsubstituted-piperidin-4-one (XIIa-e). (n.d.). ResearchGate. Retrieved from [Link]
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Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6). (n.d.). ResearchGate. Retrieved from [Link]
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Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. (2012, May 22). Semantic Scholar. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]
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14.3: The Williamson Ether Synthesis. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]
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Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. (2024, January 11). MDPI. Retrieved from [Link]
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Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. (2022, October 9). NIH. Retrieved from [Link]
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The Crucial Role of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in the Synthesis of Raloxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Raloxifene and the Significance of its Synthesis
Raloxifene is a selective estrogen receptor modulator (SERM) that is clinically used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2][3] Its unique tissue-selective estrogenic and antiestrogenic effects necessitate a robust and efficient synthetic pathway to ensure a high-purity active pharmaceutical ingredient (API). A key building block in many synthetic routes to Raloxifene is Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a precursor to the eastern "side chain" of the final molecule. This technical guide provides an in-depth analysis of the role of this critical intermediate, detailing its conversion into a key acylating agent and its subsequent incorporation into the Raloxifene scaffold.
The Strategic Importance of this compound
This compound serves as a stable, readily prepared precursor to the highly reactive 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. The piperidin-1-yl)ethoxy side chain is a common pharmacophore in many SERMs, contributing to their receptor binding affinity and pharmacokinetic properties. The synthesis of Raloxifene typically involves a convergent approach where this side chain, in the form of an acylating agent, is coupled with the core benzothiophene structure.
The overall transformation of this compound in the context of Raloxifene synthesis can be dissected into two primary, sequential reactions:
-
Saponification (Hydrolysis): The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid.
-
Acyl Chloride Formation: The carboxylic acid is then converted into the more reactive acyl chloride, typically as its hydrochloride salt, to facilitate the subsequent Friedel-Crafts acylation.
This two-step activation is a classic and reliable strategy in organic synthesis, allowing for the controlled formation of the desired amide bond in the final coupling step.
Experimental Protocols and Mechanistic Insights
Step 1: Saponification of this compound
The hydrolysis of the methyl ester is a straightforward saponification reaction, typically carried out under basic conditions.
Protocol:
A detailed protocol for a similar hydrolysis is described in the literature.[4] In a typical procedure, this compound is dissolved in a suitable solvent mixture, such as methanol and water. An excess of a strong base, like sodium hydroxide or potassium hydroxide, is added, and the reaction mixture is heated to reflux to ensure complete conversion. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is cooled, and the methanol is typically removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, which can then be isolated by filtration.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are strong bases that effectively catalyze the hydrolysis of the ester. The use of a stoichiometric excess ensures the reaction goes to completion.
-
Solvent System: A mixture of methanol and water is often employed to ensure the solubility of both the organic ester and the inorganic base.
-
Acidification: Acidification is a critical step to protonate the carboxylate salt formed under basic conditions, leading to the precipitation of the less soluble carboxylic acid, facilitating its isolation.
Reaction Mechanism:
Caption: Saponification of the methyl ester.
Step 2: Formation of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step for the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two common reagents for this transformation.
Protocol using Thionyl Chloride:
A representative procedure involves treating 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride with an excess of thionyl chloride in an inert solvent such as dichloromethane or 1,2-dichloroethane.[3][5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is typically heated to reflux for a few hours. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride, which is often used in the next step without further purification.
Protocol using Oxalyl Chloride:
Alternatively, oxalyl chloride can be used, often under milder conditions.[6] The carboxylic acid is dissolved in an anhydrous aprotic solvent like dichloromethane, and a slight excess of oxalyl chloride is added, along with a catalytic amount of DMF. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed in vacuo to provide the acid chloride.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent:
-
Thionyl Chloride: It is a cost-effective and powerful chlorinating agent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup.[7] However, the reaction can be aggressive and may require heating.[8]
-
Oxalyl Chloride: It often allows for milder reaction conditions (room temperature or below) and also produces gaseous byproducts (CO, CO₂, HCl), leading to a clean reaction.[8][9] It is sometimes preferred for substrates with sensitive functional groups.[9]
-
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ with the chlorinating agent, which is a more potent acylating species.
Reaction Mechanism with Thionyl Chloride:
Caption: Formation of the acyl chloride.
The Key Coupling Step: Friedel-Crafts Acylation
The culmination of the activation of this compound is the Friedel-Crafts acylation of the benzothiophene core. This reaction forms the central ketone linkage of the Raloxifene molecule.
Protocol:
In a typical procedure, the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is dissolved in a suitable solvent like dichloromethane.[3] The solution is cooled, and a Lewis acid, most commonly aluminum chloride (AlCl₃), is added.[3] The previously prepared 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride, dissolved in the same solvent, is then added dropwise to the reaction mixture. The reaction is stirred at a controlled temperature until completion. The reaction is then quenched, typically by pouring it into a mixture of ice and acid. The organic layer is separated, washed, and the solvent is evaporated to yield the acylated product.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the benzothiophene ring.
-
Regioselectivity: The acylation occurs preferentially at the 3-position of the benzothiophene ring. This is due to the electronic properties of the benzothiophene nucleus, where the 3-position is more nucleophilic and the resulting intermediate is better stabilized.[10][11]
-
Reaction Conditions: The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions.
Reaction Mechanism:
Caption: Friedel-Crafts acylation reaction.
Data Presentation
| Step | Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) | Reference |
| 1. Saponification | This compound | NaOH or KOH, H₂O/MeOH | 4-(2-(piperidin-1-yl)ethoxy)benzoic acid | >90 | High | [4] |
| 2. Acyl Chloride Formation | 4-(2-(piperidin-1-yl)ethoxy)benzoic acid | SOCl₂ or (COCl)₂, cat. DMF | 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride | Quantitative | Used crude | [3][5] |
| 3. Friedel-Crafts Acylation | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene & Acyl Chloride | AlCl₃ | Acylated Benzothiophene | 80-90 | >95 | [3][4] |
Conclusion
This compound is a pivotal intermediate in the synthesis of Raloxifene. Its strategic utility lies in its efficient conversion to the corresponding acyl chloride, which is the key electrophile in the crucial Friedel-Crafts acylation reaction that forges the core structure of the final drug molecule. Understanding the detailed protocols, the rationale behind the choice of reagents and conditions, and the underlying reaction mechanisms is paramount for any researcher or professional involved in the development and manufacturing of this important therapeutic agent. The synthetic route, while seemingly conventional, relies on a series of well-orchestrated and optimized steps to ensure the efficient and high-purity production of Raloxifene.
References
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Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. Available from: [Link]
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Bathini, P. K., & Rama, V. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 515-522. Available from: [Link]
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Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-618. Available from: [Link]
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ProChem. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. ProChem. Available from: [Link]
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Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-618. Available from: [Link]
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Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 51, 17-34. Available from: [Link]
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Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 51, 17-34. Available from: [Link]
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Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Available from: [Link]
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PrepChem. Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. PrepChem. Available from: [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
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Pearson. Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Pearson. Available from: [Link]
- Google Patents. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
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MDPI. (2022). Analytical Method Development and Validation of Raloxifene by QbD Approach. Molecules, 27(13), 4231. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate: Mechanism and Practical Application
Abstract
This technical guide provides a comprehensive examination of the synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a key intermediate in the development of various pharmaceutical agents.[1][2] The core of this document focuses on the elucidation of the reaction mechanism, primarily the Williamson ether synthesis, and the critical rationale behind the selection of reagents and conditions. By grounding theoretical principles in practical, field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present a validated step-by-step protocol, and address potential side reactions to ensure a robust and reproducible synthesis.
Introduction
Chemical Identity and Significance
This compound (CAS No. 89407-97-6) is an organic compound featuring a benzoate ester, an ether linkage, and a piperidine moiety.[1] Its molecular structure makes it a valuable building block in medicinal chemistry. Notably, it serves as a documented intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), and is utilized in the preparation of other biologically active molecules, including potential antimalarial agents.[1][3] Understanding its synthesis is therefore crucial for the development of these and other novel therapeutics.
Synthetic Strategy Overview
The formation of the ether bond is the central transformation in the synthesis of the title compound. The most direct and widely employed method for this purpose is the Williamson ether synthesis, an industry-standard reaction known for its reliability and broad scope.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[4][6]
Core Synthesis Mechanism: The Williamson Ether Synthesis
The synthesis is a two-step process in a single pot. It begins with the deprotonation of a phenol to form a highly reactive nucleophile, which then attacks an alkyl halide to form the desired ether.[7]
Step 1: In Situ Formation of the Phenoxide Nucleophile
The reaction commences with the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate. A moderately strong base is required for this step. The base abstracts the acidic proton from the hydroxyl group, creating a resonance-stabilized phenoxide ion. This phenoxide is a potent nucleophile, poised for the subsequent substitution step.
Step 2: SN2 Nucleophilic Attack and Ether Formation
The newly formed phenoxide ion attacks the primary alkyl halide, 1-(2-chloroethyl)piperidine. The reaction follows a concerted SN2 pathway where the nucleophilic oxygen atom attacks the electrophilic carbon atom bearing the halogen.[4] This "backside attack" results in the displacement of the chloride ion (the leaving group) and the simultaneous formation of the C-O ether bond, yielding the final product.[4][8]
Mechanistic Diagram
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"Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" molecular structure and conformation.
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Introduction: The Significance of Three-Dimensional Structure
This compound (CAS No. 89407-97-6) is a fine chemical intermediate often associated with the synthesis of pharmaceutical compounds, including its connection to the Raloxifene family of molecules[1][2][3]. Its molecular structure, comprising a substituted benzene ring, a flexible ethoxy linker, and a piperidine ring, bestows upon it significant conformational flexibility. This flexibility is not a trivial characteristic; it is a critical determinant of the molecule's physicochemical properties, its reactivity, and, most importantly, its ability to interact with biological targets. For researchers in drug discovery and development, a thorough understanding of a molecule's accessible three-dimensional arrangements, or conformations, is fundamental to designing more potent and selective therapeutic agents.
This guide serves as a comprehensive technical overview of the methodologies and analytical logic required to elucidate the conformational landscape of this compound. As a senior application scientist, the goal is not merely to present data but to provide a field-proven framework for approaching the conformational analysis of flexible molecules, blending theoretical principles with practical experimental and computational workflows.
PART 1: Deconstructing the Molecular Architecture
The first step in any conformational analysis is to identify the molecule's degrees of freedom. The structure of this compound can be dissected into three key fragments connected by rotatable single bonds.
-
The Methyl Benzoate Moiety: A generally planar and rigid aromatic system.
-
The Piperidine Ring: A saturated heterocycle with its own distinct conformational preferences.
-
The Ethoxy Linker: A flexible chain connecting the piperidine and benzoate units.
The overall conformation is defined by the torsion angles (dihedral angles) around several key single bonds. The most significant of these are:
-
τ1 (C_aryl-O-CH2-CH2): Rotation around the aryl-oxygen bond.
-
τ2 (C_aryl-O-CH2-CH2): Rotation around the oxygen-methylene bond.
-
τ3 (O-CH2-CH2-N): Rotation around the central carbon-carbon bond of the linker.
-
τ4 (CH2-CH2-N-C_piperidine): Rotation around the methylene-nitrogen bond.
Additionally, the piperidine ring itself can exist in several conformations, primarily the low-energy chair form and higher-energy boat or twist-boat forms.
PART 2: Computational Workflow for Mapping the Conformational Landscape
Computational chemistry provides a powerful, predictive lens through which to explore the vast conformational space of a molecule before embarking on extensive experimental work[4][5][6]. The goal of a computational approach is to identify all low-energy conformers and to quantify their relative stabilities.
The Rationale Behind a Multi-Step Computational Protocol
A robust computational analysis does not rely on a single method. Instead, it employs a hierarchical approach, starting with computationally inexpensive methods to rapidly scan the conformational space and progressing to more accurate, but costly, methods to refine the energies of the most promising candidates. This self-validating system ensures that the conformational search is both comprehensive and accurate.
Detailed Computational Protocol
Step 1: Initial Conformational Search using Molecular Mechanics (MM)
-
Objective: To generate a large and diverse set of possible conformations without the high computational cost of quantum mechanics.
-
Methodology:
-
Build the 3D structure of this compound in a molecular modeling program.
-
Select a suitable force field. The MMFF94s force field is an excellent choice for drug-like organic molecules as it is parameterized for a wide range of organic functionalities.
-
Perform a systematic or stochastic (e.g., Monte Carlo) conformational search[4]. This involves systematically rotating each of the key torsion angles (τ1-τ4) in defined increments (e.g., 30°) and minimizing the energy of each resulting structure.
-
All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for the next step.
-
Step 2: Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)
-
Objective: To obtain more accurate geometries and relative energies for the low-energy conformers identified in the MM search.
-
Methodology:
-
Take the unique conformers from the MM search.
-
Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Incorporate a solvent model to simulate the effects of a solution environment, as conformational preferences can be highly solvent-dependent. The Polarizable Continuum Model (PCM) is a widely used and effective choice.
-
Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.
-
Data Presentation: Summarizing Computational Results
The results of the computational analysis should be summarized in a clear, tabular format for easy comparison.
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angles (τ1, τ2, τ3, τ4) | Dipole Moment (Debye) |
| Conf-01 | 0.00 | 0.00 | -178.5°, 179.1°, 65.2°, -175.4° | 3.1 |
| Conf-02 | 0.45 | 0.51 | -178.2°, 179.0°, -68.9°, -176.0° | 3.5 |
| Conf-03 | 1.21 | 1.35 | 5.4°, 178.8°, 64.8°, -175.8° | 4.2 |
| Note: The values presented are illustrative examples of how data would be organized. |
Visualization of the Computational Workflow
A diagram can effectively illustrate the logical flow of the computational protocol.
PART 3: Experimental Elucidation of Conformation in Solution
While computational methods are predictive, experimental techniques are essential for validating the calculated models and understanding the molecule's behavior in a real-world environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution[7][8][9].
The Power of NMR in Conformational Analysis
NMR spectroscopy provides two key types of information for conformational analysis:
-
Through-bond Scalar Couplings (J-couplings): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for analyzing the conformation of the ethoxy linker.
-
Through-space Nuclear Overhauser Effects (NOEs): An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This provides crucial distance constraints for determining the overall molecular fold.
Detailed NMR Experimental Protocol
Step 1: Sample Preparation and Data Acquisition
-
Objective: To acquire high-quality 1D and 2D NMR spectra.
-
Methodology:
-
Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.
-
Acquire a standard 1D ¹H NMR spectrum to assign the proton signals.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other (i.e., are on adjacent carbons).
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. A mixing time of ~300-500 ms is typically appropriate for a molecule of this size.
-
Step 2: Data Analysis and Interpretation
-
Objective: To extract conformational information from the NMR data.
-
Methodology:
-
Assign all proton signals using the 1D and COSY spectra.
-
Measure ³JHH coupling constants from the high-resolution 1D spectrum for the protons in the ethoxy linker (-O-CH₂-CH₂-N-).
-
Apply the Karplus equation to relate the measured ³JHH values to the corresponding dihedral angles (τ3). Since the molecule exists as an equilibrium of conformers in solution, the measured coupling constant is a population-weighted average.
-
Identify and integrate cross-peaks in the NOESY/ROESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).
-
Compare experimental data with computational models. The most crucial step is to check for consistency. Do the NOEs observed experimentally match the inter-proton distances in the low-energy conformers predicted by DFT? Is the population-weighted average of the calculated ³JHH values consistent with the experimental measurement?
-
Visualization of the NMR Analysis Workflow
PART 4: Solid-State Conformation via X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state[10][11][12][13]. While this conformation may be influenced by crystal packing forces and may not be the most stable conformer in solution, it provides an invaluable experimental benchmark for validating computational geometries.
Experimental Protocol for Crystal Structure Determination
Step 1: Crystallization
-
Objective: To grow single crystals of sufficient quality for diffraction.
-
Methodology:
-
Purify the compound to the highest possible degree.
-
Screen a wide range of solvents and solvent combinations for crystallization. Slow evaporation, vapor diffusion, and cooling are common techniques. For this compound, solvents like ethyl acetate, acetonitrile, or mixtures with hexane could be promising starting points.
-
Step 2: Data Collection and Structure Solution
-
Objective: To obtain the diffraction pattern and solve the electron density map.
-
Methodology:
-
Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem and generate an electron density map.
-
Build an atomic model into the electron density map and refine it to obtain the final crystal structure.
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Resolution (Å) | e.g., 0.85 |
| R-factor (%) | e.g., 4.5 |
| Key Torsion Angles (τ1-τ4) | Precise values from the solved structure |
| Note: The values are illustrative placeholders. |
Conclusion: Synthesizing a Unified Conformational Model
The ultimate goal of a comprehensive conformational analysis is to synthesize the findings from computational chemistry, NMR spectroscopy, and X-ray crystallography into a single, coherent model. Discrepancies between methods are not failures but opportunities for deeper insight. For instance, if the solid-state conformation is a high-energy structure according to solution-phase calculations, it suggests that crystal packing forces play a dominant role in stabilizing that particular arrangement. By integrating these diverse datasets, researchers can build a robust understanding of the conformational preferences of this compound, a critical step in rationally designing its future applications in medicinal chemistry and materials science.
References
- Klivon. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate.
- Pharmaffiliates. (n.d.). CAS No : 89407-97-6 | Product Name : this compound.
- Di Lello, P., & D'Ursi, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782.
- Liwo, A., Czaplewski, C., & Scheraga, H. A. (2011). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 21(3), 299-307.
- Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88.
- BenchChem. (2025). A Researcher's Guide to Benchmarking Computational Methods for Conformational Analysis.
- Simson Pharma Limited. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate | CAS No - 89407-97-6.
- Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
- Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology, 70(2), 137-73.
- Portland Press. (2020). Computational methods for exploring protein conformations.
- ResearchGate. (n.d.). (PDF) Computational methods for exploring protein conformations.
- MDPI. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction.
- PubChem. (n.d.). methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate.
- LGC Standards. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate.
- Pharmaffiliates. (n.d.). Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives.
- 3decision. (n.d.). Protein X-ray Crystallography & Protein Structure Determination.
- ACS Publications. (2024).
- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
- National Institutes of Health. (n.d.). Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings.
- Biophysics Class Notes. (n.d.). X-ray crystallography: principles and structure determination.
- PubChem. (n.d.). This compound.
- JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints.
- PubMed Central. (n.d.). x Ray crystallography.
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Methodological & Application
Detailed synthesis protocol for "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate"
An Application Note for the Detailed Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Introduction
This compound (CAS No: 89407-97-6) is a chemical intermediate with applications in pharmaceutical research and development. Notably, it serves as a reactant in the synthesis of potential antimalarial agents, such as bis(benzylidene)-piperidone derivatives.[1] It is also identified as an impurity and synthetic precursor related to Raloxifene, a selective estrogen receptor modulator.[2]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The chosen synthetic strategy is the Williamson ether synthesis, a robust and widely adopted method for preparing unsymmetrical ethers.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a phenoxide ion with a primary alkyl halide.[4][5][6][7] This guide is designed for researchers and scientists in drug development, offering detailed procedural explanations, mechanistic insights, and validation checkpoints to ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis is achieved by reacting Methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine. The reaction proceeds in two conceptual steps, facilitated by a base in a polar aprotic solvent:
-
Deprotonation: A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of Methyl 4-hydroxybenzoate to form a highly nucleophilic potassium phenoxide intermediate.
-
Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the primary carbon atom of 1-(2-chloroethyl)piperidine, displacing the chloride leaving group in a concerted SN2 mechanism.[7][8] This backside attack results in the formation of the desired ether linkage.
The use of a primary alkyl halide is critical to favor the SN2 pathway and minimize the competing E2 elimination side reaction, which is more prevalent with secondary or tertiary halides.[4][9]
Caption: Figure 1: S-N-2 Reaction Mechanism
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Methyl 4-hydroxybenzoate | 99-96-7 | C₈H₈O₃ | 152.15 | 10.0 | 1.52 g | Phenol Source |
| 1-(2-chloroethyl)piperidine hydrochloride | 2008-75-5 | C₇H₁₅Cl₂N | 184.11 | 11.0 | 2.03 g | Alkyl Halide |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | 25.0 | 3.46 g | Base |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 | - | 50 mL | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction Solvent |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | - | ~50 mL | Washing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | - | ~10 g | Drying Agent |
Experimental Protocol
This protocol outlines the synthesis, work-up, and purification of the target compound.
Part 1: Reaction Setup and Synthesis
-
Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (3.46 g, 25.0 mmol) and 1-(2-chloroethyl)piperidine hydrochloride (2.03 g, 11.0 mmol) to the flask.
-
Causality Note: An excess of potassium carbonate is used. Two equivalents are required to neutralize the hydrochloride salt of the amine and deprotonate the phenol, with an additional amount to drive the reaction to completion.
-
-
Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). The use of a polar aprotic solvent like DMF accelerates SN2 reactions.[3]
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[7]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v) containing 1% triethylamine. Check for the consumption of the starting material (Methyl 4-hydroxybenzoate).
Part 2: Work-up and Extraction
-
Cooling and Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Self-Validation: The product is significantly more soluble in the organic phase. Repeating the extraction ensures maximum recovery from the aqueous phase.
-
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with saturated sodium chloride (brine) solution (1 x 50 mL) to facilitate phase separation and remove excess water.
-
Drying: Dry the organic phase over anhydrous sodium sulfate for at least 20 minutes.[10]
Part 3: Purification and Characterization
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product using flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).
-
Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield this compound as a pure solid or oil. Determine the final yield.
-
Characterization: Confirm the identity and purity of the final compound using spectroscopic methods such as ¹H-NMR and Mass Spectrometry (MS).[2]
Synthesis Workflow Diagram
Caption: Figure 2: Experimental Workflow
Safety and Handling Precautions
-
Methyl 4-hydroxybenzoate: May cause skin and eye irritation.
-
1-(2-chloroethyl)piperidine hydrochloride: Corrosive and toxic. Handle with extreme care.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. A known reproductive toxin.
-
Ethyl Acetate: Flammable liquid and vapor.
-
General Precautions: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate via Buchwald-Hartwig C-O Coupling
Introduction: Beyond Amination, A Foray into Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction, renowned for its prowess in forging carbon-nitrogen (C-N) bonds, has revolutionized aryl amine synthesis in modern organic chemistry.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where such moieties are ubiquitous.[3][4][5] However, the versatility of this palladium-catalyzed cross-coupling extends to the formation of carbon-oxygen (C-O) bonds, offering a powerful and often milder alternative to classical methods like the Ullmann condensation for synthesizing aryl ethers.[1][6][7]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate , a key intermediate in the preparation of pharmacologically active molecules, including potential antimalarial agents.[8] While the nomenclature might suggest an amination, the core transformation is the formation of an aryl ether bond. We will therefore focus on the Buchwald-Hartwig C-O coupling of an aryl halide with an alcohol. This reaction capitalizes on the same fundamental mechanistic principles as its amination counterpart: oxidative addition, base-mediated deprotonation, and reductive elimination.[9][10][11]
Our objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for successfully executing this synthesis, complete with mechanistic insights, practical considerations, and troubleshooting strategies.
Mechanistic Underpinnings: The Catalytic Cycle in Focus
The efficacy of the Buchwald-Hartwig C-O coupling hinges on a finely tuned palladium catalytic cycle. A thorough understanding of this cycle is paramount for rational optimization and troubleshooting.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[10][11] The reactivity of the aryl halide typically follows the order: I > Br > OTf > Cl.[9]
-
Ligand Exchange & Deprotonation: The alcohol (R-OH) coordinates to the palladium center. In the presence of a stoichiometric amount of base, the alcohol is deprotonated to form a more nucleophilic alkoxide.[12]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the aryl ether from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[9][10]
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Key Experimental Parameters: A Guide to Rational Selection
The success of the synthesis is critically dependent on the judicious choice of several key components.
| Component | Selection Rationale | Recommended for this Synthesis |
| Palladium Precatalyst | Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are often preferred as they provide more reliable and efficient generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[13] | BrettPhos Pd G3 or XPhos Pd G3 |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction scope and efficiency.[10][12] For coupling with secondary alcohols, ligands like BrettPhos and XPhos have shown excellent performance. | BrettPhos or XPhos |
| Base | A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like carbonates (e.g., Cs₂CO₃, K₃PO₄) can be used, especially with base-sensitive substrates, but may require higher temperatures.[10][14] | Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) |
| Solvent | Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are commonly used.[10][15] Toluene is an excellent choice for its ability to dissolve the reactants and its suitable boiling point for reactions requiring heat. | Anhydrous Toluene |
| Aryl Halide | The reactivity order is generally I > Br > Cl. Aryl bromides often provide a good balance of reactivity and cost. Methyl 4-bromobenzoate is a suitable starting material for this synthesis. | Methyl 4-bromobenzoate |
| Alcohol | The coupling partner is 2-(piperidin-1-yl)ethanol. It is crucial that this reagent is anhydrous. | 2-(Piperidin-1-yl)ethanol |
Experimental Protocol: Synthesis of this compound
This protocol is designed as a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Figure 2. Experimental workflow for the synthesis.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Methyl 4-bromobenzoate | 215.04 | 5.0 | 1.0 |
| 2-(Piperidin-1-yl)ethanol | 129.20 | 6.0 | 1.2 |
| BrettPhos Pd G3 | 906.53 | 0.05 | 0.01 (1 mol%) |
| BrettPhos | 536.68 | 0.05 | 0.01 (1 mol%) |
| Sodium tert-butoxide | 96.10 | 7.0 | 1.4 |
| Anhydrous Toluene | - | 25 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add BrettPhos Pd G3 (45.3 mg, 0.05 mmol), BrettPhos (26.8 mg, 0.05 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add methyl 4-bromobenzoate (1.075 g, 5.0 mmol) and anhydrous toluene (25 mL).
-
Final Addition: Add 2-(piperidin-1-yl)ethanol (0.77 mL, 6.0 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to address common issues.
| Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of precatalyst. Ensure all reagents and solvents are anhydrous and the system is truly inert.[13][16] |
| Insufficiently strong base | If using a weaker base like K₃PO₄, consider switching to NaOtBu or increasing the reaction temperature. | |
| Poor ligand choice | Screen alternative ligands such as XPhos or RuPhos. | |
| Formation of Hydrodehalogenated Byproduct (Methyl Benzoate) | Competing β-hydride elimination | This is less common in C-O coupling than C-N coupling but can occur. Ensure the system is free of water, which can be a hydride source. |
| Formation of Phenol Byproduct (Methyl 4-hydroxybenzoate) | Coupling with the alkoxide base | This can occur if the desired alcohol coupling is slow. Consider a different base (e.g., K₃PO₄) or a more active catalyst system. |
| Ester Hydrolysis | Presence of water; overly harsh basic conditions | Ensure anhydrous conditions. If hydrolysis persists, consider using a weaker base like Cs₂CO₃.[2] |
Conclusion
The Buchwald-Hartwig C-O coupling reaction is a formidable tool for the synthesis of aryl ethers like this compound. By understanding the underlying catalytic cycle and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful application of this powerful transformation in drug discovery and development, enabling the efficient construction of complex molecular architectures.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - ResearchGate. Available at: [Link]
-
Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate - Pharmaffiliates. Available at: [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Introduction: The Significance of Piperidine-Containing Scaffolds in Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its saturated heterocyclic structure allows for three-dimensional diversity in drug design, influencing critical parameters such as solubility, lipophilicity, and metabolic stability. This, in turn, can enhance a compound's pharmacokinetic profile and its interaction with biological targets. "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" is a key intermediate, notably in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used for the treatment and prevention of osteoporosis in postmenopausal women. The synthesis of this intermediate is, therefore, of significant interest to researchers in drug development and process chemistry.
This application note provides a detailed protocol for the synthesis of "this compound" via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss expected outcomes and potential challenges.
Synthetic Strategy: The Williamson Ether Synthesis
The most common and efficient route to "this compound" is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.
Reaction Scheme:
Mechanism:
The synthesis involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine, displacing the chloride leaving group in a classic SN2 fashion to form the desired ether linkage.
Experimental Protocol
This protocol is based on established chemical principles of the Williamson ether synthesis and information gathered from various sources detailing the synthesis of Raloxifene intermediates.
Materials and Reagents
| Reagent | Formula | MW | Moles (equiv.) | Amount |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 1.0 | 15.2 g |
| 1-(2-Chloroethyl)piperidine hydrochloride | C₇H₁₅Cl₂N | 184.11 | 1.1 | 20.25 g |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 | 41.46 g |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 200 mL |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Hexane | C₆H₁₄ | 86.18 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 1.0 equiv.), 1-(2-chloroethyl)piperidine hydrochloride (20.25 g, 1.1 equiv.), and anhydrous potassium carbonate (41.46 g, 3.0 equiv.).
-
Add 200 mL of anhydrous N,N-dimethylformamide (DMF).
-
-
Reaction:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the methyl 4-hydroxybenzoate spot indicates reaction completion.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of cold deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure product.
-
Visual Workflow
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
The final product, "this compound," is typically obtained as a white to off-white solid or a pale yellow oil.
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.34 g/mol |
| Appearance | White to off-white solid or pale yellow oil |
| Expected Yield | 70-85% |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.98 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.91 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 4.15 (t, J = 6.0 Hz, 2H, -OCH₂)
-
δ 3.88 (s, 3H, -OCH₃)
-
δ 2.82 (t, J = 6.0 Hz, 2H, -NCH₂)
-
δ 2.55 (br s, 4H, piperidine-H)
-
δ 1.62 (m, 4H, piperidine-H)
-
δ 1.45 (m, 2H, piperidine-H)
-
-
Mass Spectrometry (MS):
-
ESI-MS: m/z = 264.1 [M+H]⁺
-
Troubleshooting and Mechanistic Insights
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, the reaction time can be extended, or the temperature slightly increased (e.g., to 100 °C). Ensure that all reagents and the solvent are anhydrous, as water can interfere with the reaction.
-
Low Yield: Low yields may result from inefficient deprotonation of the phenol or side reactions. The use of a stronger base, such as sodium hydride (NaH), in an anhydrous solvent like THF can be considered, although this requires more stringent anhydrous conditions.
-
Side Reaction - Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially if water is present. This would lead to the formation of the corresponding carboxylic acid. To minimize this, it is crucial to use anhydrous reagents and solvents and to perform the work-up promptly after the reaction is complete.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended method for purification.
Safety Precautions
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-(2-Chloroethyl)piperidine hydrochloride: This reagent is corrosive and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.
-
Potassium Carbonate: While generally considered low hazard, it can cause skin and eye irritation. Avoid generating dust.
-
General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of "this compound." By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can consistently obtain high yields of the desired product. This intermediate serves as a valuable building block for the synthesis of more complex molecules, including the pharmaceutically important compound Raloxifene.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
D'yachenko, I. A., & D'yachenko, V. D. (2022). Synthesis of Piperidine Derivatives. Chemistry of Heterocyclic Compounds, 58(1), 1-3. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
New Drug Approvals. (2020). RALOXIFENE. Retrieved January 18, 2026, from [Link]
Sources
The Strategic Application of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate as a Versatile Linker in Modern Medicinal Chemistry
Introduction: The Pivotal Role of Linker Chemistry in Drug Efficacy
In the intricate process of drug discovery and development, the linker is far more than a simple bridge between a pharmacophore and another molecular entity. The choice of a linker is a critical design element that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety. A well-designed linker can enhance solubility, improve metabolic stability, and provide optimal spatial orientation for target engagement. This guide provides an in-depth technical overview of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a linker that offers a unique combination of physicochemical properties beneficial for the development of advanced therapeutics.
The Molecular Logic of this compound
The utility of this compound as a linker stems from the synergistic contributions of its three key structural components: the piperidine ring, the ethoxy spacer, and the methyl benzoate handle.
The Piperidine Moiety: A Privileged Scaffold for Enhanced Druggability
The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into approved drugs to enhance their pharmacokinetic properties.[1][2][3]
-
Modulation of Physicochemical Properties: The piperidine ring offers a balance of hydrophilicity and lipophilicity.[4] Its basic nitrogen atom (pKa ≈ 11.2) can be protonated at physiological pH, which can significantly improve aqueous solubility—a common hurdle for many drug candidates.[5] This property is crucial for achieving adequate concentrations in biological fluids for effective therapeutic action.
-
Improved Metabolic Stability: The saturated heterocyclic structure of piperidine is relatively stable to metabolic degradation, particularly when compared to more labile linear chains.[1][6] Strategic placement of the piperidine ring can shield adjacent parts of the molecule from enzymatic attack by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[7][8]
-
Enhanced Membrane Permeability: The lipophilic character of the piperidine scaffold can facilitate the transport of drugs across cellular membranes, which is essential for reaching intracellular targets.[1][9] However, it is also important to consider that the piperidine moiety can be a substrate for efflux pumps like P-glycoprotein (P-gp), which may need to be addressed during lead optimization.[10]
The Ethoxy Spacer: Optimal Spatial Orientation
The ethoxy group provides a short, flexible spacer that positions the terminal benzoate group at an appropriate distance from the piperidine ring. This spacing is crucial for ensuring that the different components of the final drug molecule can adopt the optimal conformation for interacting with their respective biological targets without steric hindrance.
The Methyl Benzoate Handle: A Gateway for Conjugation
The methyl benzoate group is the reactive handle of this linker. The ester functionality is a versatile precursor for a variety of conjugation chemistries. Most commonly, it undergoes hydrolysis to the corresponding carboxylic acid, which can then be activated to form a stable amide bond with an amine-containing pharmacophore or protein.[11][12][13][14] This provides a reliable and well-established method for covalently attaching the linker to the molecule of interest.[15][16]
Physicochemical and Pharmacokinetic Properties Summary
The following table summarizes the key properties of the this compound linker and the rationale for its use in drug design.
| Property | Contribution of the Linker | Rationale in Drug Design |
| Solubility | The basic nitrogen of the piperidine ring can be protonated, increasing aqueous solubility. | To improve the bioavailability of poorly soluble drug candidates and enable formulation for intravenous administration. |
| Metabolic Stability | The piperidine ring is a metabolically robust scaffold. | To increase the in vivo half-life of the drug, reduce dosing frequency, and minimize the formation of potentially toxic metabolites.[1][6] |
| Cell Permeability | The overall lipophilicity of the linker can enhance passage through cell membranes. | To improve the efficacy of drugs targeting intracellular proteins or pathogens.[9][17] |
| Reactivity | The terminal methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation. | Provides a versatile and reliable handle for conjugating the linker to a wide range of molecules.[15] |
| Conformational Rigidity | The piperidine ring introduces a degree of rigidity to the linker. | To reduce the entropic penalty of binding to a target protein by pre-organizing the molecule in a favorable conformation.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title linker via a Williamson ether synthesis, a robust and widely used method for forming ethers.[18][19][20] The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Caption: Workflow for the synthesis of the linker.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a round-bottom flask, add methyl 4-hydroxybenzoate (1.0 eq), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq). Add anhydrous acetone to the flask to create a stirrable suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (methyl 4-hydroxybenzoate) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Protocol 2: Application of the Linker in the Synthesis of a Hypothetical Antimalarial Agent
This protocol demonstrates the use of this compound as a linker to conjugate with a hypothetical pharmacophore, drawing inspiration from the structure of 3,5-bis(benzylidene)-4-piperidones, which have shown antimalarial activity.[21][22][23] The protocol involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling.
Caption: Workflow for linker activation and conjugation.
Step 2A: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Saponification: Dissolve this compound (1.0 eq) in a mixture of methanol and water in a round-bottom flask. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.[13]
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2B: Amide Coupling to an Amine-Containing Pharmacophore
Materials:
-
4-(2-(piperidin-1-yl)ethoxy)benzoic acid (from Step 2A)
-
Amine-containing pharmacophore (e.g., a derivative of 4-amino-piperidone)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation: Under an inert atmosphere, dissolve 4-(2-(piperidin-1-yl)ethoxy)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-containing pharmacophore (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous solutions to remove the coupling reagents and base. Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final conjugate.
Conclusion and Future Outlook
This compound is a highly valuable and versatile linker for medicinal chemistry applications. Its constituent parts each contribute favorable properties that can address common challenges in drug development, such as poor solubility and metabolic instability. The straightforward synthesis of the linker and its reliable conjugation chemistry make it an attractive choice for researchers developing a wide range of therapeutics, from small molecule inhibitors to more complex constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). As the demand for drugs with finely tuned pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of well-designed linkers like this compound will remain a cornerstone of successful drug discovery.
References
-
Kwiecień, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
Pearson. How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. Available from: [Link]
-
Fülöp, A., et al. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available from: [Link]
-
Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug candidates.... ResearchGate. Available from: [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Available from: [Link]
-
Panda, S. S., et al. (2013). 3,5-bis(benzylidene)-4-piperidones and related N-acyl analogs: a novel cluster of antimalarials targeting the liver stage of Plasmodium falciparum. PubMed. Available from: [Link]
-
Georg Thieme Verlag KG. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
-
de Oliveira, R. B., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PubMed Central. Available from: [Link]
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. Available from: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]
-
ResearchGate. (2025). 3,5-Bis(benzylidene)-4-piperidones and related N-acyl analogs: A novel cluster of antimalarials targeting the liver stage of Plasmodium falciparum | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available from: [Link]
-
Khajuria, A., et al. (2003). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed. Available from: [Link]
-
Organic Syntheses. Ethyl 4-Amino-3-(methylthiomethyl)benzoate. Available from: [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Available from: [Link]
-
LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Available from: [Link]
- Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]
-
ResearchGate. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
National Institutes of Health. (2022). Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
ARKAT USA, Inc. (2024). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Available from: [Link]
-
Khan Academy. Williamson ether synthesis (video). Available from: [Link]
-
National Institutes of Health. (2018). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Available from: [Link]
-
National Institutes of Health. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available from: [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
-
ResearchGate. (2015). Design concept of the target benzoate esters 1–13 by applying linear.... Available from: [Link]
-
YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Available from: [Link]
-
Patsnap. Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. Available from: [Link]
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- 9. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
- 17. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a versatile chemical intermediate of significant interest in medicinal chemistry. Its structure, featuring a piperidine ring linked via an ethoxy bridge to a methyl benzoate moiety, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document serves as a comprehensive guide to the applications of this compound in drug design, with a particular focus on its role as a key building block in the development of Selective Estrogen Receptor Modulators (SERMs) and potential antimalarial agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the underlying principles of the biological evaluation of the resulting compounds.
The core utility of this compound lies in the "aminoethoxyphenyl" pharmacophore it contains. This structural motif is prevalent in numerous SERMs, where it is essential for antagonistic activity at the estrogen receptor.[1] Furthermore, the piperidine and benzoate components offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | [2][3][4] |
| Molecular Weight | 263.34 g/mol | [3] |
| CAS Number | 89407-97-6 | [3] |
| Appearance | Neat (liquid or solid) | [3] |
| Storage | +5°C | [3] |
Application I: Synthesis of Selective Estrogen Receptor Modulators (SERMs) - The Case of Raloxifene
This compound is a direct precursor to 4-[2-(1-piperidinyl)ethoxy]benzoic acid, a critical component in the synthesis of Raloxifene.[5] Raloxifene is a well-established SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[6] The piperidinylethoxy side chain of Raloxifene plays a crucial role in its binding to the estrogen receptor and modulating its activity.
Scientific Rationale
The estrogen receptor (ER) exists in two main subtypes, ERα and ERβ. The binding of estrogens to these receptors initiates a cascade of events leading to gene transcription. SERMs like Raloxifene bind to the estrogen receptor and exhibit tissue-selective agonist or antagonist activity. In bone, Raloxifene acts as an estrogen agonist, decreasing bone resorption.[6] In breast and uterine tissue, it acts as an estrogen antagonist, inhibiting the growth of estrogen-sensitive cancers.[6] The 4-[2-(piperidin-1-yl)ethoxy]phenyl moiety is a key pharmacophore that contributes to this selective activity. The basic nitrogen of the piperidine ring is thought to interact with a specific region of the ER ligand-binding domain, inducing a conformational change that recruits co-repressors instead of co-activators, leading to an antagonist effect in certain tissues.
Experimental Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)
The following diagram illustrates the synthetic pathway from this compound to Raloxifene.
Caption: Synthetic workflow for Raloxifene starting from this compound.
Detailed Protocols
Protocol 1: Hydrolysis of this compound to 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, which is then isolated as its hydrochloride salt.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel, rotary evaporator, filtration apparatus.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the aqueous solution to a pH of approximately 1-2 with concentrated HCl. A precipitate should form.
-
Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold hexanes.
-
Dry the solid under vacuum to yield 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride.
Protocol 2: Synthesis of Raloxifene Hydrochloride
This protocol outlines the Friedel-Crafts acylation and subsequent demethylation to yield Raloxifene.
Materials:
-
4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Methylene dichloride (DCM), anhydrous
-
Pyridine
-
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Anhydrous aluminum chloride (AlCl₃)
-
Decanethiol or Ethanethiol
-
Methanol (MeOH)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (1.25 eq) in anhydrous methylene dichloride and a catalytic amount of pyridine at room temperature, add thionyl chloride (4.0 eq) dropwise under an inert atmosphere.
-
Stir the reaction mixture for 2 hours at 40-45 °C.
-
Remove excess thionyl chloride and solvent under vacuum to afford the crude acid chloride hydrochloride salt.
-
Dissolve the crude acid chloride in anhydrous methylene dichloride and cool to 0-10 °C.
-
Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq).
-
Add anhydrous aluminum chloride (7.0 eq) portion-wise over 30 minutes, then allow the mixture to warm to room temperature and stir for 2 hours.
-
Add decanethiol (4.0 eq) and stir for an additional 2 hours at room temperature.
-
Quench the reaction by carefully adding a mixture of methanol, ice, and concentrated HCl. Stir for 1 hour.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Raloxifene hydrochloride.
Biological Evaluation: Estrogen Receptor Binding Assay
To confirm the activity of the synthesized Raloxifene or other novel SERMs derived from the core scaffold, an estrogen receptor binding assay is essential.
Protocol 3: Competitive Estrogen Receptor Binding Assay using Rat Uterine Cytosol
This protocol provides a method to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[2][7]
Materials:
-
Rat uterine cytosol (prepared from ovariectomized rats)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (e.g., synthesized Raloxifene)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either the unlabeled 17β-estradiol or the test compound.[2]
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from unbound radioligand, add cold hydroxylapatite slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes and discard the supernatant. Wash the HAP pellet multiple times with cold assay buffer.
-
Add scintillation fluid to the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the maximum [³H]-17β-estradiol binding).[2] The relative binding affinity (RBA) can then be calculated.
Application II: Synthesis of Potential Antimalarial Agents
This compound is also a valuable starting material for the synthesis of bis(benzylidene)-piperidone derivatives, a class of compounds that has shown promise as potential antimalarial agents.[6][8][9]
Scientific Rationale
The precise mechanism of action for many antimalarial bis(benzylidene)-piperidones is still under investigation. However, it is hypothesized that these compounds may interfere with crucial biological processes within the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria. The piperidone core and the aromatic substituents are key features for their activity. The 4-(2-(piperidin-1-yl)ethoxy)benzoate moiety can be incorporated to modulate the physicochemical properties of the final compound, such as solubility and membrane permeability, which are critical for reaching the parasitic target.
Experimental Workflow: Synthesis of Bis(benzylidene)-piperidone Derivatives
This workflow outlines a general approach to synthesizing bis(benzylidene)-piperidone derivatives, which can be adapted to incorporate the 4-(2-(piperidin-1-yl)ethoxy)benzoate moiety.
Caption: General synthetic workflow for bis(benzylidene)-piperidone derivatives incorporating the target moiety.
Detailed Protocols
Protocol 4: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
This protocol describes the conversion of the methyl ester to the corresponding aldehyde, a key intermediate for the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Inert atmosphere setup
Procedure:
-
Dissolve this compound in anhydrous toluene or DCM under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DIBAL-H (1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by column chromatography on silica gel.
Protocol 5: Synthesis of 3,5-Bis(4-(2-(piperidin-1-yl)ethoxy)benzylidene)-4-piperidone
This protocol outlines the Claisen-Schmidt condensation to form the final bis(benzylidene)-piperidone derivative.
Materials:
-
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (from Protocol 4)
-
4-Piperidone hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Dissolve 4-piperidone hydrochloride (1.0 eq) and 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde (2.2 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate and by TLC.
-
After completion, collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Biological Evaluation: In Vitro Antimalarial Assay
The synthesized bis(benzylidene)-piperidone derivatives can be evaluated for their antimalarial activity against Plasmodium falciparum.
Protocol 6: In Vitro Antiplasmodial Activity Assay
This protocol provides a general method for assessing the in vitro antimalarial activity of a test compound.[10][11]
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive or -resistant strains)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Giemsa stain
-
Microscope
Procedure:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add the diluted compounds to a 96-well microplate.
-
Add the P. falciparum-infected RBCs (at a known parasitemia and hematocrit) to each well.
-
Incubate the plate at 37 °C in a controlled atmosphere (low oxygen, high carbon dioxide) for 48-72 hours.
-
After incubation, prepare thin blood smears from each well, fix with methanol, and stain with Giemsa.
-
Determine the parasitemia in each well by counting the number of infected RBCs per 1000 total RBCs under a microscope.
-
Calculate the percent inhibition of parasite growth for each concentration of the test compound compared to a no-drug control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of parasite growth.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its utility is well-established in the synthesis of SERMs like Raloxifene, where the piperidinylethoxy side chain is crucial for the desired pharmacological activity. Furthermore, this intermediate holds promise for the development of novel therapeutic agents in other areas, such as antimalarials. The protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this compound in their drug design and development endeavors. As with all chemical research, appropriate safety precautions should be taken when performing these experimental procedures.
References
- ICCVAM ER Binding BRD. (2002, October 5).
- Pharmaffiliates. Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate.
- U.S. EPA.
- Thermo Fisher Scientific.
- ResearchG
- Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (n.d.).
- New Drug Approvals. (2020, December 4). RALOXIFENE.
- Bathini, P. K., & Venkata Rama, N. (n.d.).
- ResearchGate.
- Globe Thesis. (2008, December 29).
- Ela, M. A., Issa, D. A., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Organic Chemistry: Current Research, 8(8), 197-201.
- A Protocol for Antimalarial Efficacy Models for Compound Screening (Supplementary Document). (n.d.).
- Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Deriv
- Pharmaffiliates. Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)
- ResearchGate. Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)
- Synthesis and antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. (n.d.).
- Bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides: A Novel Class of Potent Cytotoxins. (n.d.).
- Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (n.d.). MDPI.
- Synthesis and anti-malaria activity of molecules carrying the piperidine ring. (n.d.).
- Klivon. Methyl 4-[2-(Piperidin-1-yl)
- Synthesis and antimalarial evaluation of a series of piperazinyl flavones. (n.d.). PubMed.
- LGC Standards. Methyl 4-[2-(Piperidin-1-yl)
Sources
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- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ajol.info [ajol.info]
Application Notes and Protocols for the Synthesis of Bio-active Bis(benzylidene)-piperidones using Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Introduction: The Therapeutic Potential of Bis(benzylidene)-piperidones
Bis(benzylidene)-piperidone derivatives, a class of compounds belonging to the larger family of chalcones, represent a significant scaffold in medicinal chemistry and drug development.[1][2] These molecules are characterized by a central piperidone ring flanked by two benzylidene moieties. This structural motif imparts a unique three-dimensional architecture that allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[2][3][4] The core principle behind their bioactivity often lies in the α,β-unsaturated ketone functionality, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins.[5][6]
The strategic synthesis of novel bis(benzylidene)-piperidone analogues is therefore of paramount importance for the discovery of new therapeutic leads. This application note provides a detailed protocol for the synthesis of a bis(benzylidene)-piperidone derivative utilizing "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" as a key starting material. This precursor introduces a flexible ether-linked piperidine side chain, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing its solubility, cell permeability, and target engagement.
Chemical Principles: The Claisen-Schmidt Condensation
The synthesis of bis(benzylidene)-piperidones is predominantly achieved through the Claisen-Schmidt condensation , a reliable and versatile carbon-carbon bond-forming reaction.[2][7][8] This reaction is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[8] In the context of this synthesis, a piperidone derivative (possessing α-hydrogens) reacts with two equivalents of an aromatic aldehyde (in this case, derived from this compound) in the presence of a base catalyst.[9][10]
The mechanism proceeds in a stepwise manner:
-
Enolate Formation: A strong base (e.g., sodium hydroxide) abstracts an acidic α-hydrogen from the piperidone, forming a nucleophilic enolate ion.[11]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a β-hydroxy ketone intermediate (an aldol addition product).[11]
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield a more stable, conjugated α,β-unsaturated ketone (a benzylidene-piperidone).[11]
-
Second Condensation: The process is repeated on the other side of the piperidone ring with a second molecule of the aldehyde to form the final bis(benzylidene)-piperidone product.[12]
The reaction is typically driven to completion by the precipitation of the highly conjugated and often colored product from the reaction mixture.[11]
Experimental Protocol
This protocol details the synthesis of 3,5-bis[4-(2-(piperidin-1-yl)ethoxy)benzylidene]-4-piperidone .
Materials and Reagents
-
This compound (or the corresponding aldehyde, 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde)
-
Piperidin-4-one hydrochloride monohydrate
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
Synthetic Procedure
Note on Starting Material: While "this compound" is specified, the direct reactant in a Claisen-Schmidt condensation is the corresponding aldehyde. The ester can be reduced to the alcohol and then oxidized to the aldehyde in separate synthetic steps. Alternatively, for the purpose of this protocol, we will proceed assuming the availability of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde . If starting from the methyl ester, a standard reduction (e.g., with DIBAL-H) followed by oxidation (e.g., with PCC or a Swern oxidation) would be required first.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of piperidin-4-one hydrochloride monohydrate in a mixture of ethanol and water.
-
Aldehyde Addition: To this solution, add 2.2 equivalents of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde.
-
Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v). The amount of base should be sufficient to neutralize the piperidone hydrochloride and catalyze the condensation. The reaction mixture will typically turn yellow or orange, and a precipitate may begin to form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product sequentially with cold water, a dilute solution of acetic acid in water, and finally with cold ethanol to remove unreacted starting materials and inorganic salts.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/dichloromethane mixture.
-
Dry the purified product under vacuum to obtain the final bis(benzylidene)-piperidone derivative as a colored solid.
-
Data Presentation
| Parameter | Description |
| Product Name | 3,5-bis[4-(2-(piperidin-1-yl)ethoxy)benzylidene]-4-piperidone |
| Molecular Formula | C₃₇H₄₃N₃O₃ |
| Molecular Weight | 593.76 g/mol |
| Appearance | Expected to be a yellow or orange solid |
| Solubility | Soluble in dichloromethane and chloroform; sparingly soluble in ethanol |
| Expected Yield | 70-90% |
| Melting Point | To be determined experimentally |
Visualization of the Synthesis
Reaction Mechanism
Caption: Claisen-Schmidt condensation mechanism for the synthesis of bis(benzylidene)-piperidone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Trustworthiness: Validation and Characterization
To ensure the successful synthesis and purity of the target bis(benzylidene)-piperidone, a comprehensive characterization of the final product is essential. The following analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of key structural features. Expected signals would include those for the aromatic protons of the benzylidene rings, the vinylic protons of the α,β-unsaturated system, and the aliphatic protons of the piperidone and piperidine rings. The integration of these signals should correspond to the expected number of protons in the molecule.[9]
-
¹³C NMR: This will provide evidence for the carbon framework of the molecule, including the characteristic signal for the carbonyl carbon of the piperidone ring (typically around 185-190 ppm) and the carbons of the double bonds.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the synthesized compound. The observation of the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight will confirm the identity of the product.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the key functional groups present in the molecule. Characteristic absorption bands to look for include the C=O stretch of the conjugated ketone (around 1650-1660 cm⁻¹), the C=C stretch of the benzylidene groups, and the C-N and C-O stretches.[9]
-
Melting Point (MP) Analysis: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. This should be compared to literature values if available for similar compounds.
-
Elemental Analysis: For novel compounds, elemental analysis (C, H, N) provides the percentage composition of the elements, which should be in close agreement with the calculated values for the proposed molecular formula.
By employing this suite of analytical techniques, the identity, structure, and purity of the synthesized bis(benzylidene)-piperidone can be unequivocally confirmed, ensuring the trustworthiness of the experimental outcome.
References
-
An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (n.d.). National Institutes of Health. Retrieved from [Link]
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). International Journal of Biological and Pharmaceutical Sciences Archive, 05(01), 051–072.
-
Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6). (n.d.). ResearchGate. Retrieved from [Link]
-
Claisen-Schmidt-Condensation.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]
- New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). National Institutes of Health. Retrieved from [Link]
- Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. (2025).
- Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health. Retrieved from [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.).
-
Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. (2022). National Institutes of Health. Retrieved from [Link]
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).
- Methyl 4-[2-(Piperidin-1-yl)
- Dimeric 3,5-Bis(benzylidene)
-
Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. (n.d.). National Institutes of Health. Retrieved from [Link]
- Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. (n.d.). Brieflands.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
-
Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. (n.d.). Nevolab. Retrieved from [Link]
- Methyl 4-((2-(piperidin-4-yl)ethoxy)methyl)
- Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry. (n.d.). Benchchem.
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- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. praxilabs.com [praxilabs.com]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
Experimental procedure for coupling "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate"
Application Note & Protocol
A Robust, Two-Step Protocol for the Synthesis of N-Substituted Amides from Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Abstract
This application note provides a comprehensive, field-proven guide for the coupling of this compound with various primary and secondary amines. Recognizing that direct amidation of this methyl ester is inefficient, we present a reliable two-step methodology optimized for researchers in medicinal chemistry and drug development. The protocol first details the quantitative saponification of the starting ester to its corresponding carboxylic acid, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. Subsequently, a detailed procedure for the amide bond formation is provided, utilizing the widely trusted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling system. This guide explains the chemical principles behind each step, ensuring both reproducibility and a deep understanding of the reaction dynamics.
Introduction: Strategic Importance of the Piperidinylethoxy Benzoate Scaffold
The 4-(2-(piperidin-1-yl)ethoxy)benzoate moiety is a key structural component in numerous pharmacologically active molecules. The parent compound, this compound, serves as a critical intermediate in the synthesis of compounds like Raloxifene, a selective estrogen receptor modulator (SERM)[1]. The ability to predictably and efficiently couple this scaffold to a diverse range of amines is paramount in constructing libraries of novel compounds for drug discovery programs.
Amide bond formation is one of the most fundamental and frequently performed reactions in pharmaceutical chemistry[2][3]. While numerous methods exist, the direct conversion of a stable methyl ester to an amide often requires harsh conditions. A more strategic and versatile approach involves the hydrolysis of the ester to a carboxylic acid, which can then be activated and coupled with an amine under mild conditions. This two-step process, detailed herein, offers superior yields, broader substrate scope, and simpler purification.
Overall Experimental Workflow
The conversion of the starting methyl ester to a final amide product is achieved in two distinct, high-yielding steps. The workflow is designed to first generate the key carboxylic acid intermediate, which is then used in the subsequent amide coupling reaction.
Caption: General workflow for the synthesis of N-substituted amides.
Part 1: Saponification of this compound
Principle & Rationale
The first essential step is the hydrolysis of the methyl ester to its corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice due to its typically rapid and irreversible nature[4][5]. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion as the leaving group[5][6]. The methoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required during workup to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent & Reagent Addition: Add a 3:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed (typically 2-4 hours).
-
Work-up & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring to adjust the pH to approximately 5-6. A white precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the resulting white solid, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, under high vacuum. The product is often pure enough for the next step without further purification.
-
Part 2: EDC/HOBt Mediated Amide Coupling
Principle & Rationale
With the carboxylic acid in hand, the amide bond can be formed by coupling it with a desired amine. This reaction requires the "activation" of the carboxylic acid's carbonyl group to make it more susceptible to nucleophilic attack by the amine. The EDC/HOBt system is a highly efficient and widely used method for this purpose[2].
-
Role of EDC: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate[7][8]. A key advantage of EDC is that its urea byproduct is water-soluble, facilitating its removal during aqueous workup[9].
-
Role of HOBt: The O-acylisourea intermediate can be susceptible to side reactions and can racemize if chiral centers are present. HOBt is added to trap this intermediate, forming an active HOBt-ester[10][11]. This HOBt-ester is more stable than the O-acylisourea but highly reactive towards amines, leading to cleaner reactions, higher yields, and suppression of racemization[8][12].
-
Role of Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the HCl salt often complexed with commercial EDC and to scavenge the proton generated during the reaction, driving it to completion.
Caption: Mechanism of EDC/HOBt mediated amide coupling.[10][13]
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-(2-(piperidin-1-yl)ethoxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Reagent Addition:
-
Add HOBt (1.1 - 1.2 eq).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add EDC·HCl (1.2 eq).
-
Finally, add DIPEA (2.5 - 3.0 eq) dropwise.
-
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up & Purification:
-
Dilute the reaction mixture with the solvent used (e.g., DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified using flash column chromatography on silica gel to yield the pure amide[2][14].
-
Data Presentation: Summary of Reagents & Conditions
| Parameter | Part 1: Saponification | Part 2: Amide Coupling |
| Key Reagent | 4-(2-...)benzoate | 4-(2-...)benzoic acid |
| Equivalents | 1.0 | 1.0 |
| Primary Reagents | LiOH or NaOH (1.5 eq) | Amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.1 eq) |
| Base | - | DIPEA (2.5 eq) |
| Solvent | THF / Water | Anhydrous DCM or DMF |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 2-4 hours | 4-16 hours |
| Expected Yield | >95% | 70-95% (substrate dependent) |
Characterization and Validation
The identity and purity of the final amide product must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the carboxylic acid proton signal (~10-12 ppm) and the appearance of the amide N-H proton signal (typically 6-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction[15].
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass.
-
Infrared (IR) Spectroscopy: Can be used to identify the amide functional group by observing the characteristic C=O stretch (around 1640-1690 cm⁻¹) and N-H bands[16].
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound[17].
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Subash, B., & Tantry, S. J. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Chemical and Pharmaceutical Sciences, 7(3), 241-245. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Image]. Retrieved from [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2058-2061. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(1), 133-145. Retrieved from [Link]
-
Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. Retrieved from [Link]
-
Lima, G. M., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1630. Retrieved from [Link]
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ResearchGate. (2010). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
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- 5. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
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- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Scale-Up Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the selective estrogen receptor modulator, Raloxifene.[1] The synthesis is based on the robust and widely applicable Williamson ether synthesis. This document outlines a detailed, step-by-step protocol suitable for transitioning from laboratory to pilot plant or commercial-scale production. Emphasis is placed on process optimization, safety, and purification strategies to ensure a high-yield and high-purity final product.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis on a larger scale is often a critical step in the supply chain of essential medicines. The molecule itself is a reactant in the preparation of compounds with potential antimalarial activity.[2] The Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide, is the chosen synthetic route for this application note.[3] This method is favored for its versatility and is a cornerstone of industrial ether synthesis.[3] This guide is intended for researchers, scientists, and professionals in the field of drug development and manufacturing who are looking to implement a scalable and efficient synthesis of this important intermediate.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is achieved through the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In this reaction, the phenoxide ion of methyl 4-hydroxybenzoate, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine, displacing the chloride leaving group.
Reaction Scheme:
The choice of base and solvent is critical for the success of the reaction, especially on a larger scale. A moderately strong base is required to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate. The solvent must be able to dissolve the reactants and facilitate the SN2 reaction, which is generally favored by polar aprotic solvents.
Process Development and Scale-Up Considerations
Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Reagent Selection and Stoichiometry: For a scale-up process, the use of readily available and cost-effective reagents is paramount. The stoichiometry of the reactants should be optimized to maximize the conversion of the limiting reagent and minimize side reactions.
-
Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and byproducts, and ease of workup and recovery. For industrial applications, solvents with favorable safety profiles, low environmental impact, and ease of recycling are preferred.
-
Reaction Conditions: Temperature, reaction time, and mixing are critical parameters that need to be tightly controlled in a large-scale reaction to ensure consistent product quality and yield.
-
Workup and Purification: The workup procedure should be designed to efficiently remove unreacted starting materials, byproducts, and the catalyst. The purification method must be scalable and capable of consistently delivering the product at the desired purity.
-
Safety: A thorough risk assessment should be conducted before performing the synthesis on a large scale. This includes evaluating the hazards associated with all chemicals and the reaction itself.
Detailed Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a nominal 1 kg scale production of this compound.
Materials and Equipment
| Material | Grade | Quantity | Molar Mass ( g/mol ) | Moles |
| Methyl 4-hydroxybenzoate | Reagent | 1.00 kg | 152.15 | 6.57 |
| 1-(2-Chloroethyl)piperidine hydrochloride | Reagent | 1.22 kg | 184.10 | 6.63 |
| Potassium Carbonate (K₂CO₃), anhydrous, powdered | Reagent | 2.73 kg | 138.21 | 19.75 |
| Acetone | ACS Grade | 10 L | - | - |
| Toluene | ACS Grade | 5 L | - | - |
| Deionized Water | - | 20 L | - | - |
| Brine (saturated NaCl solution) | - | 5 L | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | 500 g | - | - |
Equipment:
-
20 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating/cooling mantle for the reactor.
-
Addition funnel (2 L).
-
Filtration apparatus (e.g., Nutsche filter).
-
Separatory funnel (20 L).
-
Rotary evaporator with a suitable-sized flask.
-
Vacuum oven.
Reaction Setup and Procedure
Diagram of the Williamson Ether Synthesis Workflow:
Sources
The Strategic Role of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in the Synthesis of Factor B Inhibitors: An Application Note
Introduction: Targeting the Alternative Complement Pathway
The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens. However, its dysregulation can lead to a cascade of inflammatory and autoimmune diseases.[1][2][3] A key player in this system is the alternative pathway (AP), which functions as an amplification loop for complement activation.[2][3] Central to the AP is Factor B (FB), a serine protease that, upon activation, forms the C3 and C5 convertases, essential for propagating the complement cascade.[2][4] Consequently, the inhibition of Factor B has emerged as a promising therapeutic strategy for a multitude of complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and immunoglobulin A (IgA) nephropathy.[3][5][6] This application note delves into the synthetic utility of the versatile building block, Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate , in the context of developing potent and selective Factor B inhibitors.
This compound: A Privileged Scaffold in Medicinal Chemistry
The 4-(2-(piperidin-1-yl)ethoxy)benzoate moiety is a well-established pharmacophore in drug discovery. Its presence in drugs like Raloxifene, a selective estrogen receptor modulator, highlights its favorable pharmacokinetic properties and its ability to engage with biological targets. The piperidine ring offers a versatile scaffold for introducing molecular diversity, while the ethoxy benzoate portion provides a key structural element for target interaction. In the quest for novel Factor B inhibitors, this scaffold serves as a valuable starting point for the design and synthesis of new chemical entities.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and scalable method involves the etherification of a hydroxybenzoate with a suitable piperidinoethyl halide.
Protocol 1: Synthesis of this compound
Reaction Scheme:
A schematic for the synthesis of the title compound.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Expected Outcome:
This procedure typically yields the desired product as a white to off-white solid with yields ranging from 70-85%.
Application in the Synthesis of Factor B Inhibitors: The Case of Iptacopan (LNP023)
A prime example of a clinically advanced Factor B inhibitor is Iptacopan (LNP023) , an oral medication approved for the treatment of PNH.[2][5] While the direct synthesis of Iptacopan from this compound is not explicitly documented, the core structure of Iptacopan features a substituted 4-((piperidin-2-yl))benzoic acid moiety. The synthetic strategies employed to construct Iptacopan provide a valuable blueprint for how the title compound could be conceptually modified and utilized in the synthesis of analogous Factor B inhibitors.
The key intermediate in the synthesis of Iptacopan is methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate . The following protocol outlines a plausible synthetic sequence for this key intermediate, which can then be elaborated to Iptacopan.
Protocol 2: Synthesis of Iptacopan
The synthesis of Iptacopan is a multi-step process that involves the careful construction of the substituted piperidine ring and its subsequent coupling with the indole fragment.
Synthetic Workflow for Iptacopan:
A high-level overview of the synthetic strategy for Iptacopan.
Step 1: Synthesis of Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (Key Intermediate)
This chiral piperidine derivative is a crucial building block. Its synthesis often starts from a substituted pyridine and involves several steps, including asymmetric reduction and functional group manipulations. A detailed, step-by-step synthesis is beyond the scope of this note but is described in the scientific literature.[1][2][7]
Step 2: Reductive Amination with the Indole Aldehyde
The key intermediate is then coupled with the indole aldehyde fragment via reductive amination.
Materials:
-
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
-
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (1.1 eq) and methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (1.0 eq) in DCE, add sodium triacetoxyborohydride (2.0 eq) portion-wise at room temperature.[8]
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled intermediate.
Step 3: Saponification to Iptacopan
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Coupled intermediate from Step 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the coupled intermediate (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add an aqueous solution of lithium hydroxide (3.0 eq).[8]
-
Heat the reaction mixture to 70 °C for 6-8 hours.[8]
-
Cool the reaction to room temperature and acidify with 1N HCl to pH ~4-5.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Iptacopan.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Product | Typical Yield |
| Protocol 1 | Methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine HCl | K₂CO₃, DMF | This compound | 70-85% |
| Protocol 2, Step 2 | Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate, Indole aldehyde | NaBH(OAc)₃ | Coupled Intermediate | 60-75% |
| Protocol 2, Step 3 | Coupled Intermediate | LiOH | Iptacopan | 85-95% |
Conclusion and Future Perspectives
This compound and its structural analogs are invaluable starting materials in the synthesis of complex pharmaceutical agents. The synthetic routes to the potent Factor B inhibitor Iptacopan underscore the importance of the substituted piperidinyl benzoate scaffold. While a direct synthetic connection from the title compound to Iptacopan is not established in the literature, the presented protocols offer a clear and logical framework for medicinal chemists. By leveraging the reactivity of the piperidine and benzoate moieties, researchers can design and synthesize novel Factor B inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new treatments for a range of debilitating complement-mediated diseases.
References
-
A Practical Method for Synthesizing Iptacopan. (2024). Molecules. [Link]
-
A Practical Method for Synthesizing Iptacopan. (2024). PubMed. [Link]
-
A Practical Method for Synthesizing Iptacopan. (2024). ResearchGate. [Link]
-
A Practical Method for Synthesizing Iptacopan. (2024). OUCI. [Link]
-
Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. (2019). PNAS. [Link]
-
Iptacopan | New Drug Approvals. (2023). New Drug Approvals. [Link]
-
LNP023 / iptacopan: Discovery and Synthesis Development of a First-in-Class, Oral Factor B Inhibitor for the Treatment of Rare Renal and Hematological Diseases. (2020). sciforum.net. [Link]
-
LNP 023 - New Drug Approvals. (2020). New Drug Approvals. [Link]
- Chemical process for preparing phenylpiperidinyl indole derivatives. (2021).
-
Factor B as a therapeutic target for the treatment of complement-mediated diseases. (2025). PMC. [Link]
-
What are CFB inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. (2019). PubMed. [Link]
-
Analysis of Drug Design Ideas for Complement Factor B Inhibitors - Creative Biolabs. (2024). Creative Biolabs. [Link]
-
What are complement factor inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. (2020). PubMed. [Link]
Sources
- 1. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 2. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]
- 6. Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure. The synthesis, while straightforward in principle, involves a Williamson ether synthesis, a classic SN2 reaction that is sensitive to reaction conditions and can be prone to specific side reactions.[1] This guide is designed to provide both a fundamental understanding of the reaction and practical solutions to common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable steps for resolution.
Problem 1: Low or No Yield of the Desired Product
A diminished or absent yield of this compound is a frequent issue. The root cause often lies in the conditions of the Williamson ether synthesis.
Possible Causes and Solutions:
-
Incomplete Deprotonation of Methyl 4-hydroxybenzoate: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[2] If the base used is not strong enough or is used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to a poor yield.
-
Solution: Ensure a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used in at least a stoichiometric amount. For phenols, weaker bases can be effective, but the reaction may require more forcing conditions.[3] It is crucial to use anhydrous conditions, as water will consume the base and protonate the desired phenoxide.
-
-
Poor Quality of Reagents: The purity of the starting materials, Methyl 4-hydroxybenzoate and 1-(2-chloroethyl)piperidine hydrochloride, is critical. Impurities can interfere with the reaction.
-
Solution: Verify the purity of your starting materials by appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use. 1-(2-chloroethyl)piperidine is often supplied as a hydrochloride salt, which requires neutralization to the free base for the reaction to proceed.[4]
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.[3]
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A typical temperature range for this reaction is 50-100 °C.[3] If the yield is low, consider a modest increase in temperature while monitoring for the formation of byproducts.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is consumed. Typical reaction times can range from 1 to 8 hours.[3]
-
Problem 2: Presence of Significant Amounts of Unreacted Methyl 4-hydroxybenzoate
Observing a large amount of the starting phenol in your crude product indicates an incomplete reaction.
Possible Causes and Solutions:
-
Inefficient Nucleophile Formation: As mentioned previously, incomplete deprotonation of the phenol is a primary cause.
-
Solution: Re-evaluate your choice and quantity of base. Ensure anhydrous conditions are maintained throughout the reaction setup.
-
-
Leaving Group Issues: While chloride is a reasonable leaving group, it is less reactive than bromide or iodide.
-
Solution: If feasible, consider using 1-(2-bromoethyl)piperidine or adding a catalytic amount of sodium or potassium iodide to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance.[5]
Problem 3: Formation of an Alkene Byproduct (Elimination Reaction)
The most common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[3]
Possible Causes and Solutions:
-
High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3]
-
Solution: Lower the reaction temperature. This will generally favor the SN2 pathway over the E2 pathway.
-
-
Strongly Basic and Sterically Hindered Base: While a strong base is necessary, a very hindered base can preferentially act as a base for elimination rather than facilitating the formation of the nucleophile for substitution.
-
Solution: Use a non-hindered base like potassium carbonate or sodium hydride.
-
-
Alkyl Halide Structure: Elimination is more prevalent with secondary and tertiary alkyl halides.[3]
-
Solution: The use of 1-(2-chloroethyl)piperidine, a primary alkyl halide, already minimizes this risk. If elimination is still observed, it is likely due to other factors like temperature.
-
Problem 4: C-Alkylation of the Phenoxide
Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring. C-alkylation is a potential side reaction.[2]
Possible Causes and Solutions:
-
Solvent Choice: Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[3]
-
Solution: Employ aprotic polar solvents like dimethylformamide (DMF) or acetonitrile. These solvents do not hydrogen bond with the phenoxide, thus favoring O-alkylation.
-
Problem 5: Hydrolysis of the Methyl Ester
The final product contains a methyl ester group that can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, particularly in the presence of water.[6]
Possible Causes and Solutions:
-
Presence of Water: Water introduced during the reaction or workup can lead to hydrolysis.
Summary of Common Side Products and Troubleshooting
| Side Product | Cause | Troubleshooting Strategy |
| Unreacted Methyl 4-hydroxybenzoate | Incomplete deprotonation, poor leaving group | Use a stronger/more base, anhydrous conditions, consider adding NaI/KI |
| 1-Vinylpiperidine (from elimination) | High temperature, strongly hindered base | Lower reaction temperature, use a non-hindered base |
| C-alkylated product | Protic solvent, ambident nucleophile nature | Use an aprotic polar solvent (e.g., DMF, acetonitrile) |
| 4-(2-(piperidin-1-yl)ethoxy)benzoic acid | Hydrolysis of the ester | Use anhydrous conditions, minimize contact with aqueous acid/base during workup |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The primary reaction is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] First, a base is used to deprotonate the hydroxyl group of Methyl 4-hydroxybenzoate, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine and displacing the chloride leaving group to form the ether linkage.
DOT Diagram of the Reaction Mechanism:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the dedicated technical support guide for the purification of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges encountered during the isolation and purification of this compound.
Introduction
This compound is an important intermediate in pharmaceutical synthesis, notably in the preparation of antimalarial agents[1]. Its structure comprises a basic piperidine moiety and a neutral methyl ester group, which presents unique opportunities and challenges for purification. Achieving high purity is critical for downstream applications and regulatory compliance. This guide is designed to help you navigate the common pitfalls and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical Williamson ether synthesis of this compound?
A1: The synthesis, typically a Williamson ether reaction between methyl 4-hydroxybenzoate and an N-(2-haloethyl)piperidine, can generate several predictable byproducts. Understanding these is the first step to effective removal.
-
Unreacted Starting Materials: Methyl 4-hydroxybenzoate and 1-(2-chloroethyl)piperidine (or its equivalent).
-
Hydrolysis Product: 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. This arises if the methyl ester is cleaved, a risk under harsh basic conditions or during an improperly controlled aqueous workup.[2][3][4]
-
Elimination Byproduct: N-vinylpiperidine. This can form from the 1-(2-chloroethyl)piperidine via an E2 elimination side-reaction, which competes with the desired SN2 substitution.[5][6][7]
-
C-Alkylation Products: While O-alkylation is favored, minor C-alkylation on the phenoxide ring can occur, especially if reaction conditions are not optimized.[8]
Q2: What is the most effective initial purification strategy for this molecule?
A2: Given the compound's structure—a basic amine and a neutral ester—a liquid-liquid acid-base extraction is the most powerful and efficient initial purification step.[9][10] This technique exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels. It is highly effective at removing the acidic starting material (methyl 4-hydroxybenzoate) and any hydrolyzed carboxylic acid byproduct.
Q3: My NMR spectrum shows a significant amount of unreacted methyl 4-hydroxybenzoate. How can I remove it?
A3: This is a classic purification challenge perfectly suited for a basic wash during your extraction workup. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with an aqueous solution of a mild base, such as 1M sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃). The acidic phenol of methyl 4-hydroxybenzoate will be deprotonated to its water-soluble phenoxide salt and partition into the aqueous layer, while your desired product remains in the organic phase.
Q4: I believe I have hydrolyzed the ester to the corresponding carboxylic acid. How can I confirm this and remove it?
A4: Hydrolysis can be confirmed by observing a broad singlet in the ¹H NMR spectrum around 10-12 ppm and the disappearance of the methyl ester singlet (around 3.8-3.9 ppm). In IR spectroscopy, the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ overlapping the C-H stretches is indicative of a carboxylic acid. To remove this acidic byproduct, perform an acid-base extraction as described in Protocol 1. The carboxylic acid will be extracted into the aqueous phase during the initial basic wash.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield after acid-base extraction. | 1. Incomplete back-extraction from the aqueous layer. 2. Formation of an emulsion during extraction. 3. The product is more water-soluble than anticipated. | 1. Ensure the aqueous layer is made sufficiently basic (pH > 10) before back-extraction. Perform multiple extractions (3-4x) with the organic solvent. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. 3. If solubility is an issue, use a more polar extraction solvent like dichloromethane or saturate the aqueous layer with NaCl to decrease the solubility of the organic product (salting-out effect). |
| My compound streaks badly on a silica TLC plate (tailing). | The basic piperidine moiety is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. | This is a very common issue with amines.[11] Deactivate the silica gel by adding a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) , to your chromatography eluent.[12] This neutralizes the acidic sites and results in symmetrical, well-defined spots. |
| The product is an oil, but the literature reports it as a solid. | The product may be impure (impurities depressing the melting point) or it may be a persistent oil even when pure. Residual solvent can also be a cause. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).[13][14] 3. Use a seed crystal if available to induce crystallization.[15][16] 4. If it remains an oil, purification by column chromatography is the best path forward. |
| Multiple spots are visible on TLC after column chromatography. | 1. The column was overloaded with crude material. 2. The chosen eluent system has poor resolving power for the impurities. 3. The compound may be degrading on the silica gel. | 1. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by mass). 2. Re-optimize the eluent system using TLC. A gradient elution (gradually increasing solvent polarity) often provides better separation than an isocratic (constant composition) system.[12] 3. Use triethylamine-deactivated silica or an alternative stationary phase like alumina (basic or neutral).[17] |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate your basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Acidic Wash (Optional): Transfer the solution to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and allow the layers to separate. The desired product, being basic, will move into the aqueous acidic layer as its hydrochloride salt. Drain and save the aqueous layer. The organic layer contains neutral impurities and can be discarded after checking by TLC.
-
Basification: Cool the saved acidic aqueous layer in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with swirling until the solution is strongly basic (pH > 10, check with pH paper). The protonated amine will be neutralized, causing the free base product to either precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with three portions of fresh organic solvent (3 x 50 mL of ethyl acetate). Combine the organic layers.
-
Final Wash and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Workflow Visualization: Acid-Base Extraction
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Technical Support Center: Optimizing the Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during this synthesis. Our goal is to empower you with the knowledge to not only identify the root cause of experimental issues but also to strategically optimize your reaction for higher yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of Methyl 4-hydroxybenzoate attacks an activated derivative of 2-(piperidin-1-yl)ethanol. While conceptually straightforward, this SN2 reaction is susceptible to several competing side reactions and experimental pitfalls that can significantly impact the overall efficiency of the synthesis.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the underlying chemical principles for each troubleshooting scenario, providing you with a robust framework for rational optimization.
Reaction Overview
The primary synthetic route involves two key reactants: Methyl 4-hydroxybenzoate and a suitable derivative of 2-(piperidin-1-yl)ethanol, such as 1-(2-chloroethyl)piperidine or 1-(2-bromoethyl)piperidine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.
Caption: Competing reaction pathways in the synthesis.
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (at the ortho or para positions). [1]While O-alkylation is generally favored, C-alkylation can become significant under certain conditions.
-
Mitigation Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation. [1] 2. Counter-ion: The choice of base can influence the selectivity.
-
-
-
Elimination of the Alkyl Halide: The alkylating agent, 1-(2-chloroethyl)piperidine, can undergo E2 elimination in the presence of a strong base to form 1-vinylpiperidine. [2] * Mitigation Strategies:
- Control Temperature: Lower reaction temperatures generally favor substitution over elimination. [2] 2. Choice of Leaving Group: While iodides are more reactive, they are also better leaving groups, which can sometimes favor elimination. Bromides and chlorides are often a good compromise.
-
Hydrolysis of the Methyl Ester: If water is present in the reaction mixture, or during an aqueous workup with a strong base, the methyl ester can be hydrolyzed to the corresponding carboxylate salt. [3][4] * Mitigation Strategies:
- Anhydrous Conditions: Ensure all reagents and solvents are dry.
- Careful Workup: If a basic workup is necessary, keep the temperature low and minimize the exposure time. Neutralize the reaction mixture carefully.
-
N-Alkylation of Piperidine: While less common in this specific synthesis, if piperidine is present as an impurity or formed in situ, it can be alkylated. [5]
Purification Challenges
Q3: I am having difficulty purifying my product by column chromatography. It is streaking on the TLC plate. What can I do?
A3: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to poor separation and streaking. [6]
-
TLC Troubleshooting:
-
Add a Basic Modifier: Add a small amount of triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your TLC mobile phase to neutralize the acidic sites on the silica. [7]
-
-
Column Chromatography Optimization:
-
Use a Modified Eluent: Add 0.5-1% triethylamine to your eluent system to improve the chromatography. [7] 2. Switch to a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds. [6] * Reverse-Phase Silica: If the compound is sufficiently polar, reverse-phase chromatography may provide better separation.
-
-
Salt Formation and Extraction:
-
During the workup, you can acidify the aqueous layer with dilute HCl to protonate your product, making it water-soluble. This allows you to wash the organic layer to remove non-basic impurities.
-
After washing, basify the aqueous layer with a base like Na₂CO₃ or NaOH and extract your product back into an organic solvent. This acid-base extraction can significantly purify your product before chromatography.
-
-
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-hydroxybenzoate (1.0 eq.) and anhydrous DMF (to make a 0.2 M solution).
-
Add finely ground, anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture vigorously for 15-20 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.) to the reaction mixture. Note: If using the free base, 1.05 eq. is sufficient.
-
Heat the reaction mixture to 80-90°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., 10% methanol in dichloromethane with 1% triethylamine) or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent system.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor SN2 and O-alkylation. [1] |
| Base | K₂CO₃, NaH | K₂CO₃ is often sufficient and easier to handle. NaH provides more complete deprotonation. [1] |
| Temperature | 50-100°C | Balances reaction rate against potential for elimination side reactions. [1] |
| Stoichiometry | Slight excess of alkylating agent | Drives the reaction to completion. |
| Purification | Silica gel with basic modifier | Neutralizes acidic sites on silica, preventing streaking of the basic product. [7] |
References
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. Available from: [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. Available from: [Link]
-
ChemBK. Methyl 4-hydroxybenzoate. Available from: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]
-
Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Available from: [Link]
-
YouTube. Williamson Ether Synthesis. Available from: [Link]
-
Chemguide. Hydrolysis of esters. Available from: [Link]
- Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Organic Chemistry Tutor. The Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Column chromatography. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]
-
University of Colorado Boulder. Column Chromatography. Available from: [Link]
-
Science.gov. methyl ester hydrolysis: Topics. Available from: [Link]
-
NIH. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available from: [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Pharmaffiliates. Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate. Available from: [Link]
-
Wikipedia. Methylparaben. Available from: [Link]
-
DrugBank Online. Methyl 4-Hydroxybenzoate. Available from: [Link]
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Troubleshooting low yield in "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" synthesis.
Technical Support Center: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues leading to low yields in this specific synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method for synthesizing this target molecule is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2]
The two viable pathways are:
-
Route A (Preferred): Deprotonation of Methyl 4-hydroxybenzoate with a suitable base to form the corresponding phenoxide, followed by reaction with an N-(2-haloethyl)piperidine (e.g., N-(2-chloroethyl)piperidine). This is generally the preferred route as it involves a primary alkyl halide, which is ideal for SN2 reactions.[3][4]
-
Route B (Less Common): Deprotonation of 2-(piperidin-1-yl)ethanol followed by reaction with methyl 4-halobenzoate. This route involves nucleophilic aromatic substitution, which typically requires more forcing conditions or specific activation of the aromatic ring.
This guide will focus on troubleshooting the preferred Route A .
Caption: Preferred synthetic workflow (Route A).
Q2: What kind of yields can I realistically expect for this synthesis?
For a standard Williamson ether synthesis, laboratory yields can range from 50% to 95%.[1] However, for this specific molecule, yields can be impacted by the basicity of the piperidine moiety and potential side reactions. A well-optimized reaction should consistently yield >70%. If your yields are significantly below this, it warrants a systematic troubleshooting approach.
Troubleshooting Guide: Low Yield Issues
This section is structured to diagnose problems based on common experimental observations.
Scenario 1: Reaction Stalls - TLC/LC-MS shows primarily unreacted starting materials.
Q3: I've run the reaction for several hours, but my analysis shows only my starting Methyl 4-hydroxybenzoate and the alkyl halide. What's the likely cause?
This is a classic sign that the initial, crucial deprotonation step is failing or the subsequent SN2 reaction is too slow. The issue almost always lies with the choice of base, solvent, or temperature.
Root Causes & Solutions:
| Parameter | The Problem | Scientific Rationale & Solution |
| Base | Insufficient Strength or Stoichiometry: Using a weak base like K₂CO₃ may not be sufficient to fully deprotonate the phenol, especially if trace amounts of water are present. | The pKa of a phenol is ~10. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use at least 1.1-1.2 equivalents to ensure complete conversion to the phenoxide. |
| Solvent | Protic or Apolar Solvents: Solvents like ethanol, methanol, or toluene can hinder the reaction. | Protic solvents (e.g., alcohols) can protonate the highly reactive phenoxide, reducing its nucleophilicity. Apolar solvents may not adequately dissolve the ionic phenoxide salt. Solution: Use a polar aprotic solvent such as DMF , acetonitrile , or DMSO .[1][3] These solvents solvate the cation (Na⁺, K⁺), leaving a "naked," highly reactive phenoxide anion.[3][5] |
| Temperature | Too Low: Williamson ether syntheses often require heat to overcome the activation energy. | Typical temperatures range from 50 to 100 °C.[1] Solution: If running at room temperature, begin by heating the reaction to 60-80 °C and monitor by TLC. The reaction should be complete in 1-8 hours.[1] |
| Water | Presence of Moisture: Hygroscopic reagents or solvents can introduce water, which will quench the strong base and protonate the phenoxide. | Even small amounts of water can have a significant impact on reactions using stoichiometric strong bases like NaH. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using NaH, wash it with dry hexanes before use to remove the mineral oil it is often packaged in. |
Expert Tip: The Power of a Phase-Transfer Catalyst (PTC) If you must use a biphasic system or a weaker base like NaOH or K₂CO₃, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is highly recommended.[1][6] The PTC helps shuttle the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide resides, dramatically accelerating the reaction under milder conditions.[6][7][8]
Scenario 2: Complex Reaction Mixture - Multiple new spots on TLC/LC-MS.
Q4: My starting material is consumed, but my crude product is a mess. What are the likely side reactions?
Observing multiple products indicates that competing reaction pathways are occurring. For this specific synthesis, the main culprits are elimination, N-alkylation, and ester hydrolysis.
Caption: Potential reaction pathways and side products.
Troubleshooting Specific Side Products:
-
E2 Elimination: The phenoxide is a strong base and can abstract a proton from the carbon adjacent to the leaving group, forming an alkene (1-vinylpiperidine).[3][4][5] This is more common with secondary alkyl halides but can occur with primary halides at higher temperatures.[3][9]
-
Solution: Lower the reaction temperature. High temperatures favor elimination.[3] Ensure you are using a primary alkyl halide.
-
-
N-Alkylation: The piperidine nitrogen in your starting material or product is a nucleophile and can react with the alkyl halide to form a quaternary ammonium salt.[10] This byproduct is often water-soluble.
-
Solution: This is an inherent competing reaction. Using the phenoxide as the nucleophile (Route A) is generally much faster than N-alkylation of the tertiary amine. However, adding the alkyl halide slowly to the solution of the pre-formed phenoxide can help favor the desired reaction by keeping the halide concentration low.
-
-
Ester Hydrolysis: Under basic conditions, especially in the presence of water and heat, the methyl ester can be hydrolyzed to the corresponding carboxylate salt (saponification).[11][12][13][14] This byproduct will be highly polar and water-soluble after acidification.
-
Solution: Strictly anhydrous conditions are the best prevention.[6] If hydrolysis is unavoidable, the resulting carboxylic acid can typically be separated from the basic ether product during work-up.
-
Scenario 3: Purification and Work-up Issues
Q5: I have a decent crude yield, but I'm losing most of my product during the aqueous work-up and purification. What should I do?
The basic piperidine nitrogen in your product (pKa of the conjugate acid is ~11) makes its solubility highly pH-dependent. This is the key to a successful purification.
Optimized Work-up and Purification Protocol:
-
Quench Reaction: Cool the reaction mixture to room temperature. Slowly and carefully quench with water.
-
Solvent Extraction: Dilute with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash (Impurity Removal): Wash the organic layer with a dilute acid (e.g., 1M HCl). This is a critical step. Your basic product will protonate and move into the aqueous layer, while non-basic impurities (like unreacted methyl 4-hydroxybenzoate) will remain in the organic layer. Discard the organic layer.
-
Basify and Re-extract: Take the acidic aqueous layer and basify it by adding a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >11. Your product will deprotonate and become water-insoluble.
-
Final Extraction: Extract the now-basic aqueous layer multiple times with EtOAc or DCM. The combined organic layers now contain your purified basic product.
-
Drying and Concentration: Dry the combined organic layers with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: If needed, the product can be further purified by column chromatography on silica gel (often using a gradient of EtOAc/Hexanes with 1-2% triethylamine to prevent streaking) or by recrystallization.[15][16][17][18][19]
References
- Williamson ether synthesis - Wikipedia. Provides a comprehensive overview of the reaction mechanism, conditions, and common side reactions. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Can methyl benzoate be hydrolyzed? - Quora. Discusses the conditions for acidic and basic hydrolysis of methyl benzoate. [Link: https://www.quora.
- Common side reactions in the Williamson synthesis of ethers - Benchchem. Details the common side reactions of E2 elimination and C-alkylation, and how to mitigate them. [Link: https://www.benchchem.com/blog/common-side-reactions-in-the-williamson-synthesis-of-ethers/]
- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. Explains the role and advantages of using phase-transfer catalysts in reactions like the Williamson synthesis. [Link: https://www.jetir.org/papers/JETIR2205517.pdf]
- An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. A publication demonstrating the use of PTC for milder ether synthesis conditions. [Link: https://pubs.acs.org/doi/abs/10.1021/ed057p51]
- Hydrolysis of Esters - Chemistry LibreTexts. Outlines the mechanisms for both acidic and basic hydrolysis of esters. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Carboxylic_Acids_and_Nitriles/15.08%3A_Hydrolysis_of_Esters]
- Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). A research article on the hydrolysis of methyl benzoates under various conditions. [Link: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b314779k]
- Williamson Ether Synthesis - ChemTalk. Provides a detailed explanation of the SN2 mechanism and its limitations, particularly regarding steric hindrance and side reactions. [Link: https://chem.is.tryunlocked.com/ls/clt05x0b500170vo3721d51a6]
- The Purification of Organic Compound: Techniques and Applications - Reachem. A blog post covering standard purification techniques like distillation, crystallization, and chromatography. [Link: https://reachem.
- Methods of Purification of Organic Compounds | NCERT 11 Chemistry. An educational resource detailing various methods for purifying organic compounds. [Link: https://ncert.
- Phase transfer catalysis | PPTX - Slideshare. A presentation explaining the principles and applications of phase-transfer catalysis. [Link: https://www.slideshare.
- Purification of Organic Compounds- Purification Methods in Chemistry - Allen. An overview of various purification methods including crystallization and different types of distillation. [Link: https://www.allen.ac.
- Ester Chemistry - Chemistry LibreTexts. Covers the reactivity of esters, including hydrolysis and trans-esterification. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
- Purification Methods of Organic Compounds - Research and Reviews. An article discussing techniques like fractional crystallization and distillation for purification. [Link: https://www.rroij.com/open-access/purification-methods-of-organic-compounds-.php?aid=88481]
- Methods of Purification of Organic Compounds - GeeksforGeeks. A guide to various purification techniques used in organic chemistry. [Link: https://www.geeksforgeeks.
- troubleshooting Williamson ether synthesis side reactions - Benchchem. A tech support document focusing on troubleshooting E2 elimination and other causes of low yield. [Link: https://www.benchchem.com/blog/troubleshooting-williamson-ether-synthesis-side-reactions/]
- The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate1. A research paper on the mechanism of ester hydrolysis under basic conditions. [Link: https://pubs.acs.org/doi/pdf/10.1021/ja01584a034]
- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate - Klivon. A supplier page with chemical properties and related products. [Link: https://www.klivon.
- The Williamson Ether Synthesis - UMass. A laboratory procedure for a Williamson ether synthesis, including a detailed work-up. [Link: https://people.chem.umass.edu/mcdaniel/chem267/experiments/ether/proc.htm]
- The Williamson Ether Synthesis - Master Organic Chemistry. An in-depth look at the Williamson ether synthesis, including mechanism, solvent choice, and stereochemistry. [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora. A discussion on the potential for N-alkylation as a side reaction. [Link: https://www.quora.com/How-to-do-Williamson-ether-synthesis-while-I-have-tertiary-amine-in-my-compound]
- Williamson Ether Synthesis Reaction Mechanism - YouTube. A video tutorial explaining the reaction mechanism and the competition between SN2 and E2 pathways. [Link: https://www.youtube.
- This compound 89407-97 ... - Guidechem. Information on the uses of the target compound. [Link: https://www.guidechem.com/product-851502.html]
- CAS No : 89407-97-6 | Product Name : this compound | Pharmaffiliates. A product page listing the compound as an impurity related to Raloxifene. [Link: https://www.
- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate | CAS No - Simson Pharma Limited. A supplier page offering custom synthesis of the target molecule. [Link: https://www.simsonpharma.
- An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. An article abstract highlighting the benefits of PTC in this synthesis. [Link: https://www.semanticscholar.org/paper/An-improved-Williamson-ether-synthesis-using-phase-Freedman-Dubois/31034e3411e3381a1796c802525e98544e666997]
- This compound | 89407 ... - ChemicalBook. Information on the uses of the target compound as a reactant. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6875081.htm]
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Technical Support Center: Identification of Impurities in Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the technical support center for "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate," a key intermediate in pharmaceutical synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy.[4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your research and development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding potential impurities in this compound.
Q1: What are the likely sources of impurities in the synthesis of this compound?
A1: Impurities can originate from various stages of the manufacturing process.[5][6] For this compound, potential sources include:
-
Starting Materials: Unreacted starting materials such as methyl 4-hydroxybenzoate and 1-(2-chloroethyl)piperidine, or impurities within these starting materials.
-
Reaction Byproducts: Formation of side products due to incomplete reactions or alternative reaction pathways.
-
Degradation Products: The compound may degrade under certain conditions (e.g., heat, light, pH extremes), leading to the formation of new impurities.[7]
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.
Q2: I'm observing an unknown peak in my HPLC chromatogram. What is the first step I should take?
A2: The initial step is to systematically investigate the nature of the unknown peak. Begin by ensuring the peak is not an artifact of the analytical method itself (e.g., from the mobile phase, sample solvent, or system contamination). If the peak is genuine, a preliminary characterization should be performed. This involves evaluating its retention time relative to the main peak and its response to different UV wavelengths to get an initial idea of its polarity and chromophoric properties.
Q3: What are the most effective analytical techniques for identifying and characterizing unknown impurities?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[4][6] The most powerful and commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating impurities from the main compound.[8][9] Developing a robust, stability-indicating HPLC method is crucial.[10][11][12][13]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides molecular weight information of the impurities, which is a critical piece of data for structural elucidation.[8][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the precise chemical structure of isolated impurities.[15][16] It provides detailed information about the connectivity of atoms within a molecule.
Q4: Are there any known impurities related to the API family of this compound?
A4: Yes, this compound is an impurity of Raloxifene Hydrochloride.[2][17] Understanding the impurity profile of the final API can provide valuable clues about potential impurities in its intermediates.
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific experimental challenges.
Guide 1: Investigating an Unknown Peak in the HPLC Chromatogram
Objective: To systematically identify and characterize an unknown peak observed during the routine analysis of this compound.
Workflow Diagram:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. klivon.com [klivon.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. selectscience.net [selectscience.net]
- 6. rroij.com [rroij.com]
- 7. biomedres.us [biomedres.us]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. rjptonline.org [rjptonline.org]
- 11. jocpr.com [jocpr.com]
- 12. impactfactor.org [impactfactor.org]
- 13. jddtonline.info [jddtonline.info]
- 14. resolvemass.ca [resolvemass.ca]
- 15. veeprho.com [veeprho.com]
- 16. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate [lgcstandards.com]
Technical Support Center: Column Chromatography Purification of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the technical support center for the purification of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful column chromatography purification of this moderately polar, basic compound. The presence of the tertiary amine (piperidine) introduces specific challenges that require careful consideration of the stationary and mobile phases to achieve high purity and yield.
Core Concepts: Understanding the Chemistry of Separation
This compound possesses three key functional groups that dictate its chromatographic behavior: a basic piperidine nitrogen, a polar ester, and a hydrophobic aromatic ring. The tertiary amine is the most critical feature, as its basicity can lead to strong, undesirable interactions with the acidic surface of standard silica gel.
This strong interaction with stationary phase silanol groups (Si-OH) is the primary cause of common purification issues such as severe peak tailing, low recovery, and even on-column decomposition. The key to a successful separation is to mitigate this interaction by either modifying the mobile phase or selecting an alternative stationary phase.
Frequently Asked Questions (FAQs)
Q1: Why is a basic additive like triethylamine (Et₃N) essential for purifying this compound on silica gel? A: The surface of standard silica gel is covered with acidic silanol groups (Si-OH). The basic piperidine nitrogen in your compound will form a strong acid-base interaction with these sites. This causes the molecule to "stick" to the silica, resulting in poor elution and significant peak tailing. Adding a small amount of a competitive base, like triethylamine (typically 0.1-1%), to the mobile phase neutralizes these active sites. The triethylamine preferentially interacts with the silanol groups, allowing your compound to travel through the column more freely, resulting in a symmetrical peak shape and better recovery.[1]
Q2: How do I select the initial mobile phase composition for my column? A: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This Rf range typically ensures that the compound separates well from both less polar and more polar impurities during the column run. Remember to add the same percentage of basic modifier (e.g., 1% Et₃N) to your TLC solvent system that you plan to use for the column.
Q3: My compound is not very soluble in my chosen eluent (e.g., Hexane/Ethyl Acetate). How should I load it onto the column? A: This is a common issue. Loading the compound in a solvent that is much stronger than your mobile phase will result in poor separation. The best practice is "dry loading." To do this, dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution to form a slurry. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. This powder, containing your compound adsorbed onto silica, can then be carefully loaded onto the top of your prepared column.
Q4: Can I use a stationary phase other than silica gel? A: Absolutely. If you find that your compound is degrading on silica gel even with a basic modifier, or if separation remains challenging, you have other options.[2]
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds. Neutral or basic alumina will not have the acidic sites that cause issues with amines.
-
Florisil®: This is a magnesium silicate-based adsorbent that can be less acidic than silica and may offer different selectivity.
-
Reversed-Phase Silica (C18): This is a powerful technique but requires a shift in methodology. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with a buffer like ammonium formate to control pH).[3]
Recommended Purification Protocol
This protocol provides a robust starting point for the purification of this compound.
1. Materials & Setup
-
Stationary Phase: Standard Flash Silica Gel (40-63 µm).
-
Mobile Phase (Eluent): Prepare a suitable mixture of Hexane and Ethyl Acetate. To this mixture, add 1% Triethylamine (Et₃N) by volume.
-
Starting Suggestion: Begin TLC trials with a 7:3 Hexane:Ethyl Acetate mixture (+ 1% Et₃N) and adjust the ratio to achieve the target Rf of 0.2-0.4.
-
-
Column: Select a column size appropriate for your sample amount. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
2. Column Packing (Slurry Method)
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, create a slurry of the silica gel in your chosen starting eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude product in a minimal volume of a volatile solvent (e.g., Dichloromethane).
-
Add silica gel (approx. 1.5x the mass of the crude product) and mix well.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in an appropriately sized rack of test tubes.
-
Monitor the elution progress by periodically analyzing fractions using TLC.
5. Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Summary of Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Flash Silica Gel (40-63 µm) | Standard, cost-effective choice. Acidity must be managed. |
| Mobile Phase System | Hexanes / Ethyl Acetate + 1% Triethylamine | Good starting polarity range for this compound. |
| Basic Modifier | 1% (v/v) Triethylamine | Crucial for preventing peak tailing and improving recovery. |
| TLC Target Rf | 0.2 - 0.4 | Optimal range for achieving good separation on the column. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
Troubleshooting Guide
This section addresses common problems encountered during the purification of amine-containing compounds like this compound.
Problem 1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation.
-
Probable Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica. This is the most common issue with basic compounds.
-
Solution:
-
Ensure a Basic Modifier is Present: Confirm that you have added 0.5-1% triethylamine (or a similar base like pyridine) to your mobile phase for both TLC and the column.[1]
-
Increase Modifier Concentration: If streaking persists, try increasing the concentration of triethylamine to 1.5% or even 2%.
-
Consider an Alternative Solvent: Sometimes, a more polar protic solvent can help. Try a mobile phase system like Dichloromethane/Methanol (+ 1% Et₃N). The methanol can help to displace the amine from the active sites.
-
Problem 2: My compound will not elute from the column, or recovery is very low.
-
Probable Cause: The mobile phase is not polar enough to elute the compound, or the compound is irreversibly adsorbed to the silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
Confirm Compound Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see a new spot at the baseline or signs of decomposition, your compound may not be stable on silica.[2]
-
Switch to a Different Stationary Phase: If instability is confirmed, switch to neutral alumina or consider reversed-phase chromatography.[2]
-
Problem 3: The separation between my product and an impurity is very poor (overlapping spots).
-
Probable Cause: The chosen mobile phase does not provide adequate selectivity for the two compounds.
-
Solution:
-
Fine-Tune the Mobile Phase: Test a wider range of solvent polarities during your TLC analysis. Even small changes in the solvent ratio can significantly impact separation.
-
Try a Different Solvent System: If hexane/ethyl acetate fails, try a different combination with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone (always including your basic modifier). Different solvents interact with your compounds in unique ways and can alter the elution order and separation.
-
Improve Column Efficiency: Use a longer column or silica gel with a smaller particle size to increase the number of theoretical plates, which enhances separating power.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.
Caption: Decision tree for troubleshooting chromatography issues.
References
- HPLC Troubleshooting Guide. [Online].
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Online].
- Hybrid stationary phases. Chromedia. [Online].
Sources
Technical Support Center: Recrystallization of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the technical support guide for the recrystallization of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS 89407-97-6).[1][2][3] This document provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this compound. The guidance herein is based on established crystallization principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a tertiary amine and an ester. Its structure, containing both a polar tertiary amine and a moderately polar ester functional group, alongside a nonpolar aromatic ring and piperidine moiety, dictates its solubility and crystallization behavior.[1][4] The piperidine ring adopts a chair conformation.[5][6]
Molecular Formula: C₁₅H₂₁NO₃[1] Molecular Weight: 263.34 g/mol [1]
Understanding these structural features is crucial when selecting an appropriate solvent system for recrystallization. The principle of "like dissolves like" is a good starting point; however, the presence of multiple functional groups often necessitates a mixed solvent system for optimal results.[7][8][9]
II. Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most common challenges encountered during the recrystallization of this compound.
Issue 1: The compound is not dissolving in the hot solvent.
Q: I've added my crude this compound to the solvent and heated it to boiling, but it's not fully dissolving. What should I do?
A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting approach:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent to the mixture while maintaining the boiling temperature until the solid dissolves.[7] The goal is to use the minimum amount of hot solvent to create a saturated solution.[7][10]
-
Inappropriate Solvent Choice: The selected solvent may not be suitable for this compound. This compound has both polar and non-polar characteristics. A single solvent might not be effective. Consider the following:
-
Polar Solvents: Alcohols like ethanol or isopropanol can be good starting points due to their ability to interact with the polar groups.[11]
-
Moderately Polar Solvents: Ethyl acetate or acetone could also be effective, especially given the ester functionality.[4][11]
-
Non-polar Solvents: Heptane or hexane are unlikely to dissolve the compound on their own but can be excellent anti-solvents in a mixed solvent system.[8][11]
-
-
Insoluble Impurities: The undissolved material might be an insoluble impurity. If you've added a reasonable amount of solvent and a solid remains, you may need to perform a hot filtration to remove it.[10]
Issue 2: No crystals form upon cooling.
Q: My compound dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What's wrong?
A: This is a classic case of either using too much solvent or the solution being supersaturated.[12][13]
Troubleshooting Steps:
-
Reduce Solvent Volume: The most likely reason is that you've used too much solvent, resulting in a solution that is not saturated at the lower temperature.[7][13] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Induce Crystallization: If reducing the solvent volume doesn't work, the solution may be supersaturated.[13] You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[12] This creates a rough surface that can initiate crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution.[12][13] This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Introduce an Anti-Solvent: If you are using a single solvent system, consider adding a miscible "anti-solvent" in which your compound is insoluble. For example, if your compound is dissolved in hot ethanol, slowly add water dropwise until the solution becomes slightly cloudy, then add a drop or two of ethanol to redissolve the precipitate and allow it to cool slowly.[9][14]
Issue 3: The compound "oils out" instead of crystallizing.
Q: Upon cooling, my compound separated as an oily layer instead of forming solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[12]
Corrective Actions:
-
Add More Solvent: Reheat the solution to dissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point.[12][13] Allow the solution to cool very slowly.
-
Slower Cooling: Rapid cooling can promote oiling out.[15] Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. You can further slow the cooling by insulating the flask.
-
Change Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Experiment with different solvents or solvent pairs. A solvent system where the compound is less soluble may prevent it from precipitating above its melting point.
Issue 4: The recovered crystals are not pure.
Q: I've successfully recrystallized my compound, but analytical data (e.g., NMR, melting point) shows it's still impure. What could have gone wrong?
A: Impurities can be carried over for several reasons.
Purity Enhancement Strategies:
-
Incomplete Removal of Soluble Impurities: If the impurities have similar solubility profiles to your compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[10] Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[15]
-
Insufficient Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[7] Using too much washing solvent or warm solvent will dissolve some of your product.[7]
-
Incomplete Drying: Residual solvent can appear as an impurity in analytical tests and depress the melting point.[8] Ensure your crystals are thoroughly dried under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for recrystallizing this compound?
A1: A mixed solvent system of ethanol and water is a good starting point.[9][14] The compound should be reasonably soluble in hot ethanol. Water can then be added as an anti-solvent to induce crystallization upon cooling. Another common and effective system for similar aromatic esters is a mixture of hexane and ethyl acetate.[5]
Q2: How do I perform a hot filtration correctly?
A2: To prevent premature crystallization in the funnel, use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot, saturated solution quickly.[12] It's also wise to use a slight excess of solvent to keep the compound dissolved during this process; the excess can be evaporated later.[12]
Q3: My yield is very low. What are the common causes?
A3: Low yield can result from several factors:
-
Using too much solvent, which keeps more of your product dissolved in the mother liquor.[7][13]
-
Premature crystallization during hot filtration.[12]
-
Washing the crystals with too much cold solvent, or with solvent that is not cold enough.[7]
-
Incomplete crystallization before filtration.
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of your final product should be assessed using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[16] A sharp melting point range close to the literature value is also a good indicator of purity.[15]
IV. Experimental Protocols & Data
Recommended Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small additional amount of hot ethanol and filter the solution through a pre-heated funnel.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Solvent Selection Guide
| Solvent Class | Example Solvents | Suitability for this compound |
| Polar Protic | Ethanol, Methanol, Water | Good primary solvents (alcohols) or anti-solvents (water).[11][14] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Potentially good primary solvents.[11][14] |
| Non-polar | Hexane, Heptane, Toluene | Good as anti-solvents in mixed systems.[8][11][14] |
V. Recrystallization Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
VI. References
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a generic university chemistry resource.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wiss-Brock. (n.d.). recrystallization-2.doc.pdf. Retrieved from a generic university chemistry resource.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Lima, L. M., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1630. [Link]
-
PubChem. (n.d.). methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 89407-97-6 | Product Name : this compound. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). methyl 4-[(2S, 4S)-4-ethoxy-2-piperidyl]benzoate, min 97%, 100 mg. Retrieved from [Link]
-
Avila, R. M. D., et al. (2010). Methyl 4-(piperidin-1-ylcarbon-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1630. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Prasad, S., et al. (2022). Syntheses and crystal structures of 4-(4-meth-oxy-phen-yl)piperazin-1-ium 4-methyl-benzoate monohydrate and bis-[4-(4-meth-oxy-phen-yl)piperazin-1-ium] benzene-1,2-di-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 947-952. [Link]
Sources
- 1. klivon.com [klivon.com]
- 2. Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-(piperidin-1-ylcarbon-yl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Scientist's Guide to Preserving Ester Integrity During Workup
Topic: Preventing Hydrolysis of "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate"
Welcome to the technical support center for researchers working with "this compound" and related structures. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to help you navigate the critical workup phase of your synthesis, ensuring the preservation of the ester functional group and maximizing your yield.
The Challenge: Understanding the Molecule's Dual Personality
"this compound" is a bifunctional molecule, containing both a methyl ester and a tertiary amine (the piperidine ring). This duality is the primary source of challenges during aqueous workups.
-
The Ester Group: The methyl benzoate moiety is susceptible to hydrolysis, a reaction that cleaves the ester back to its parent carboxylic acid and methanol. This reaction is catalyzed by both acidic and basic conditions.[1][2]
-
The Amine Group: The piperidine nitrogen is basic. In its neutral (free base) form, the molecule is soluble in common organic solvents. However, under acidic conditions, this nitrogen becomes protonated, forming a salt that may increase the molecule's solubility in the aqueous phase, leading to product loss.[3][4]
The goal of a successful workup is to remove impurities and catalysts without creating conditions that either hydrolyze the ester or cause the product to partition out of the desired organic layer. Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is generally irreversible under workup conditions.[5][6]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers during the purification of this compound.
Q1: My final yield is significantly lower than expected, and my NMR/TLC analysis shows a new, more polar spot consistent with a carboxylic acid. What happened?
A1: This is the classic sign of unintended ester hydrolysis.[1] During the workup, your ester has likely reacted with water in the presence of an acid or base catalyst to form 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. The most common culprits are the aqueous wash steps used to neutralize the reaction mixture or remove water-soluble byproducts.[1]
Q2: Which specific workup steps pose the highest risk for hydrolysis?
A2: The highest risk comes from any step involving aqueous solutions, particularly:
-
Neutralization with Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize an acidic reaction mixture is the most frequent cause of saponification.[5] These strong nucleophiles readily attack the ester's carbonyl carbon.
-
Prolonged Exposure: The longer your organic layer is in contact with any aqueous phase (acidic or basic), the more time there is for hydrolysis to occur. Efficiency is key.[1]
-
Elevated Temperatures: Hydrolysis rates, like most reaction rates, increase with temperature. Performing extractions at room temperature or higher will accelerate product degradation.
Q3: How does the basic piperidine group in my molecule complicate the workup?
A3: The piperidine group requires you to maintain a basic or neutral pH in the aqueous layer to ensure your product remains in the organic phase. If you perform an acidic wash (e.g., with dilute HCl) to remove other basic impurities, you will protonate the piperidine nitrogen. This can make your product partially or fully water-soluble, leading to its loss into the aqueous layer. Therefore, the final aqueous wash before drying should always be neutral or slightly basic.[4]
Q4: What is the best choice of base for neutralizing the reaction, and why?
A4: The best practice is to use a cold, saturated solution of a weak base , such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3]
Why this works:
-
Sufficiently Basic: These bases are strong enough to neutralize common acid catalysts (e.g., H₂SO₄, TsOH) or quench reactions that use acid chlorides.
-
Minimally Nucleophilic: Unlike hydroxide ions (OH⁻), the bicarbonate ion (HCO₃⁻) is a much weaker nucleophile and is far less likely to initiate saponification of the ester.[3]
-
Temperature Control: Using ice-cold solutions dramatically slows the kinetics of any potential hydrolysis.[1]
| Base | Strength | Hydrolysis Risk | Recommended Use |
| NaOH, KOH, LiOH | Strong | Very High | Avoid for workup of sensitive esters. Primarily used for intentional saponification.[5] |
| Na₂CO₃, K₂CO₃ | Weak | Moderate | Good option, but can be more basic than bicarbonate. Use cold and with caution. |
| NaHCO₃ | Weak | Low | Highly Recommended. Effectively neutralizes acids with minimal risk.[1][3] |
| Triethylamine (Et₃N) | Organic | Very Low | Can be used to neutralize, but adds another organic impurity to remove. |
Table 1. Comparison of bases for workup neutralization.
Q5: Is an acidic wash ever appropriate for this molecule?
A5: An acidic wash should be avoided during the product-isolation phase. As explained in A3, it will protonate your product and pull it into the aqueous layer. An acidic wash would only be appropriate if you wanted to intentionally extract your amine-containing product into the aqueous phase to separate it from non-basic organic impurities, after which you would need to re-basify the aqueous layer and re-extract the product back into an organic solvent. This adds steps and increases the risk of mechanical loss.
Troubleshooting Guide: Diagnosing and Solving Workup Problems
Use this decision tree to diagnose issues during your workup.
Caption: Troubleshooting decision tree for workup issues.
Gold Standard Workup Protocol
This protocol is designed to maximize the yield and purity of "this compound" by actively preventing hydrolysis.
Sources
Technical Support Center: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy and reaction components for preparing this compound.
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and reliable method is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol with an alkyl halide.[1][2] For this specific target molecule, the synthesis proceeds via the reaction of the phenoxide ion of Methyl 4-hydroxybenzoate with an N-substituted piperidine derivative, typically 1-(2-chloroethyl)piperidine or 1-(2-bromoethyl)piperidine. The phenoxide is generated in situ by a suitable base.
Q2: How do I choose the optimal combination of starting materials for the Williamson ether synthesis?
A2: The Williamson ether synthesis is an S_N2 (bimolecular nucleophilic substitution) reaction.[1][3] Its success heavily depends on minimizing steric hindrance at the electrophilic carbon and avoiding competing elimination (E2) reactions.[4][5]
There are two theoretical pathways to form the target ether:
-
Pathway A: Methyl 4-hydroxybenzoate (as the nucleophile) + 1-(2-chloroethyl)piperidine (as the electrophile).
-
Pathway B: 4-(2-hydroxyethoxy)benzoate (as the nucleophile) + a halogenated piperidine (as the electrophile).
Pathway A is strongly preferred. The electrophile, 1-(2-chloroethyl)piperidine, has a primary carbon attached to the leaving group, which is ideal for an S_{N}2 reaction and less prone to elimination.[3][4] Pathway B would require a secondary halide, which would lead to significant amounts of elimination byproduct.
Q3: What is a phase-transfer catalyst (PTC) and why is it highly recommended for this synthesis?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[6] In this synthesis, the phenoxide of Methyl 4-hydroxybenzoate is typically generated using an inorganic base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), which are soluble in an aqueous or solid phase but not in the organic solvent where the alkyl halide resides.
A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) , forms an ion pair with the phenoxide anion. This new, larger cation (e.g., tetrabutylammonium phenoxide) is soluble in the organic phase, allowing it to react efficiently with the 1-(2-chloroethyl)piperidine.[6][7]
Key benefits of using a PTC include:
-
Higher Yields: By increasing the concentration of the nucleophile in the organic phase, the reaction rate and overall yield are significantly improved.[7]
-
Milder Reaction Conditions: PTC allows the use of less harsh bases and lower reaction temperatures, which minimizes side reactions.[6]
-
Improved Selectivity: PTC systems can enhance O-alkylation over undesired C-alkylation by minimizing the presence of hydrogen-bonding species that would otherwise solvate the oxygen atom of the phenoxide.[8][9]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during the synthesis.
Q4: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?
A4: Low yield is a common issue that can stem from several factors. A logical troubleshooting approach is essential.[10]
dot
Caption: Logical workflow for troubleshooting low reaction yield.
-
Moisture: The Williamson ether synthesis is highly sensitive to water. Any moisture will consume the strong base needed to deprotonate the phenol.[10] Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents (like DMF or acetonitrile), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incomplete Deprotonation: The phenolic proton of Methyl 4-hydroxybenzoate (pKa ~8.5) must be fully removed to generate the nucleophilic phenoxide. If a weak base is used or it is not in sufficient stoichiometric excess, the reaction will be slow and incomplete. Finely ground potassium carbonate (K₂CO₃) is a good choice for PTC conditions. For non-PTC conditions, a stronger base like sodium hydride (NaH) is often used.[3]
-
Suboptimal Temperature/Time: Typical temperatures for this reaction range from 60-100 °C.[1] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions. It is crucial to monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[6]
Q5: I am observing significant C-alkylation of the aromatic ring instead of the desired O-alkylation. How can I improve selectivity?
A5: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the ortho and para positions of the aromatic ring (C-alkylation).[8] Several factors influence this selectivity:
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred. They solvate the cation (e.g., K⁺ or the PTC's quaternary ammonium ion), leaving a "naked," highly reactive phenoxide anion that favors O-alkylation.[4] Protic solvents (like ethanol) can form hydrogen bonds with the oxygen atom, making it less nucleophilic and thereby increasing the proportion of C-alkylation.[8]
-
Anhydrous Conditions: As noted by Halpern, starving a PTC system of water favors O-alkylation. Water can participate in hydrogen bonding, which selectively solvates the electronegative oxygen site, thus promoting C-alkylation.[8]
-
Phase-Transfer Catalysis: The use of a PTC itself promotes O-alkylation by forming a soft ion pair in a non-polar environment, which directs the reaction towards the more electronegative oxygen atom.[9]
Q6: My analysis shows the formation of an alkene, 1-vinylpiperidine, as a major byproduct. What causes this and how can I prevent it?
A6: The formation of an alkene byproduct is a classic sign that the E2 (elimination) reaction is competing with the desired S_{N}2 (substitution) reaction .[4] The phenoxide, in addition to being a good nucleophile, is also a strong base. It can abstract a proton from the carbon adjacent to the one bearing the leaving group on 1-(2-chloroethyl)piperidine, leading to the elimination of HCl and the formation of an alkene.
dot
Caption: Experimental workflow for the PTC-catalyzed synthesis.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe to create a stirrable slurry.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq). Note: The extra equivalent of K₂CO₃ is to neutralize the HCl salt.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting Methyl 4-hydroxybenzoate spot has been consumed (typically 4-8 hours).
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to yield the final product.
Table 1: Comparison of Common Catalytic/Base Systems
| Catalyst/Base System | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| K₂CO₃ / TBAB (PTC) | DMF, Acetonitrile | 60 - 80 | High yield, mild conditions, good selectivity. [6][8] | Catalyst removal during workup. |
| NaH (Strong Base) | THF, DMF | 25 - 70 | Very effective deprotonation, can run at RT. [3] | Highly moisture-sensitive, safety hazard (H₂ gas). |
| KOH / 18-Crown-6 | Toluene, THF | 50 - 90 | Alternative PTC system, good for less polar solvents. [1] | Crown ethers can be expensive and toxic. |
| Cs₂CO₃ | DMF, Acetonitrile | 50 - 80 | Highly effective base, often gives high yields. [11] | More expensive than K₂CO₃. |
References
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
- Zahalka, H. A., & Sasson, Y. (1989). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 111(15), 5667–5672.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Halpern, M. (n.d.).
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
- Francis Academic Press. (2023).
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
This guide provides an in-depth, comparative analysis of the essential analytical methods for the characterization of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS No: 89407-97-6).[1] Tailored for researchers, scientists, and drug development professionals, our focus extends beyond mere procedural descriptions. We delve into the rationale behind methodological choices, ensuring a robust and scientifically sound approach to characterization, a critical step in pharmaceutical development, particularly given this compound's role as an intermediate or impurity in active pharmaceutical ingredients like Raloxifene.[1][2]
The Analytical Imperative: Why Comprehensive Characterization Matters
This compound, with its molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.34 g/mol , possesses key structural features—a benzoate ester, an ether linkage, and a tertiary amine within a piperidine ring—that dictate the analytical strategies for its evaluation.[1][3] Unambiguous structural confirmation, rigorous purity assessment, and understanding its physicochemical properties are non-negotiable for regulatory compliance and ensuring product quality and safety. This guide will navigate the primary analytical techniques required to build a complete quality profile of this molecule.
PART 1: Definitive Structural Elucidation
The foundational step in characterization is confirming the molecular structure. A synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is the industry standard for achieving an irrefutable structural assignment.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides the most definitive, non-destructive insight into the molecular framework by mapping the ¹H and ¹³C atomic environments.
Expertise in Action: What the Spectrum Tells Us
For a molecule like this compound, ¹H NMR allows for the direct observation and quantification of protons in distinct chemical environments. The para-substituted aromatic ring, the ethoxy bridge, the piperidine ring, and the methyl ester group each produce characteristic signals. ¹³C NMR complements this by identifying all unique carbon atoms, confirming the carbon backbone of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic molecules.
-
Instrument Configuration: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended for superior signal dispersion and resolution).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for an excellent signal-to-noise ratio, a relaxation delay (D1) of at least 1-2 seconds, and a 30-45° pulse angle.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to confirm the relative proton count for each environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (ortho to -COOCH₃) | ~7.95 | Doublet (d) | ~131.5 |
| Aromatic Protons (ortho to -OCH₂) | ~6.88 | Doublet (d) | ~114.0 |
| Methyl Ester (-COOCH₃) | ~3.85 | Singlet (s) | ~51.8 |
| Methylene (-OCH₂-) | ~4.12 | Triplet (t) | ~66.5 |
| Methylene (-CH₂N-) | ~2.78 | Triplet (t) | ~58.0 |
| Piperidine Protons (α to N) | ~2.55 | Multiplet (m) | ~55.1 |
| Piperidine Protons (β to N) | ~1.60 | Multiplet (m) | ~26.0 |
| Piperidine Proton (γ to N) | ~1.45 | Multiplet (m) | ~24.2 |
| Quaternary Aromatic C (ipso to -COOCH₃) | - | - | ~123.0 |
| Quaternary Aromatic C (ipso to -OCH₂) | - | - | ~163.0 |
| Ester Carbonyl (-COO-) | - | - | ~166.8 |
(Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Actual values may vary slightly.)[4][5]
B. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
MS is a highly sensitive technique that provides the molecular weight of the analyte and, through fragmentation analysis, offers corroborating structural evidence.
Expertise in Action: Choosing the Right Ionization
Given the presence of a basic nitrogen atom in the piperidine ring, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. This soft ionization technique will readily protonate the molecule, yielding a prominent pseudomolecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is strongly recommended as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Chromatography (Optional but Recommended): A brief chromatographic separation using a C18 column can help remove non-ionizable impurities before introduction to the mass spectrometer.
-
MS Acquisition: Acquire data in positive ESI mode. The expected m/z for the [M+H]⁺ ion is approximately 264.1805.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. Expected fragments would arise from the cleavage of the ether linkage and the piperidine ring.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Expected m/z | Potential Major Fragments (MS/MS) |
| [C₁₅H₂₁NO₃] | 263.15214 | 263.1521 (as neutral M) | - |
| [M+H]⁺ | 264.15942 | 264.1594 | m/z 112.08 (Piperidinyl-ethyl fragment), m/z 151.04 (Methyl-hydroxybenzoate fragment) |
PART 2: Quantitative Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A well-developed method separates the main compound from process-related impurities and potential degradants.
Expertise in Action: Designing a Stability-Indicating HPLC Method
The chemical nature of this compound—a moderately polar, basic compound with a UV-active aromatic ring—guides the HPLC method development. A reversed-phase C18 column is an excellent starting point. The mobile phase should consist of a buffered aqueous phase and an organic modifier (like acetonitrile) to ensure good peak shape and resolution. A gradient elution is typically necessary to separate impurities with a range of polarities. Method validation must be performed in accordance with ICH Q2(R1) guidelines to prove its suitability for its intended purpose.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
(Filter and degas all mobile phases before use).
-
-
Standard and Sample Preparation: Prepare solutions of a reference standard and the test sample at a concentration of approximately 0.5-1.0 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 258 nm (the λmax of the benzoate chromophore).
-
Injection Volume: 5-10 µL.
-
Gradient Program: A representative gradient could be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B (re-equilibration).
-
-
Data Analysis: Calculate the area percentage of all impurity peaks relative to the total area of all peaks in the chromatogram.
dot
Caption: A standard workflow for HPLC-based purity determination.
PART 3: Physicochemical Characterization
Understanding the solid-state properties of a compound is vital for formulation and storage considerations. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can indicate the presence of impurities, which often broaden and depress the melting endotherm. A sharp endotherm is characteristic of a pure crystalline solid.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is useful for identifying the presence of residual solvents or water and determining the thermal decomposition temperature.
Comparative Summary and Recommended Analytical Strategy
No single technique can provide a complete picture. A logical, multi-faceted approach is required.
Table 3: Comparison of Key Analytical Methods
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous molecular structure, proton/carbon count | Highly specific, quantitative, non-destructive | Lower sensitivity, requires relatively pure sample |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation | Extremely high sensitivity, suitable for trace analysis | Does not distinguish isomers, ionization can be complex |
| HPLC | Purity, quantification of impurities, stability indication | High resolution, robust, quantitative, widely applicable | Method development can be extensive |
| Thermal Analysis | Melting point, crystallinity, thermal stability, solvent content | Small sample requirement, provides key solid-state data | Non-specific, does not provide structural information |
dot
Caption: A logical workflow for the complete analytical characterization.
References
-
The Royal Society of Chemistry. Supplementary Information for "Aerobic oxidative esterification of alcohols and aldehydes using a recyclable copper-based catalyst".[Link]
-
PubChem. methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate.[Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate.[Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Sources
A Comparative Guide to the HPLC Purity Analysis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a key chemical intermediate.[1][2] We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering insights into the rationale behind their development and providing the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.
The inherent chemical nature of this compound, possessing a tertiary amine within the piperidine ring and a benzoate ester group, presents specific analytical challenges.[3] These functional groups can be susceptible to degradation pathways such as oxidation of the tertiary amine to form an N-oxide, and hydrolysis of the ester linkage under acidic or basic conditions.[4] Therefore, a robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from potential process-related impurities and degradation products.[5][6][7]
This guide is structured to provide not just a protocol, but a comprehensive understanding of the analytical choices made, empowering the reader to adapt and troubleshoot similar analytical challenges.
Understanding the Analyte: Physicochemical Properties
Before delving into chromatographic methods, a foundational understanding of the analyte's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | PubChem[3] |
| Molecular Weight | 263.33 g/mol | PubChem[8] |
| XLogP3-AA | 2.0 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |
The moderate lipophilicity (XLogP3-AA of 2.0) and presence of polar functional groups suggest that reversed-phase chromatography is a suitable approach. The basic nature of the piperidine nitrogen necessitates careful control of the mobile phase pH to ensure good peak shape and retention.
Comparative HPLC Methodologies
We present two distinct RP-HPLC methods for the purity analysis of this compound. Method A employs a standard C18 stationary phase with a simple isocratic mobile phase, representing a common starting point for method development. Method B utilizes a C18 column with embedded polar groups and a gradient elution, designed to provide enhanced resolution and separation of a wider range of potential impurities, including more polar degradants.
Method A: Isocratic Elution on a Conventional C18 Column
This method is designed for routine quality control where the impurity profile is well-characterized and baseline separation of the main components is achievable under constant mobile phase conditions.
Method B: Gradient Elution on a Polar-Embedded C18 Column
This advanced method is tailored for in-depth purity analysis and stability studies. The use of a gradient elution allows for the separation of compounds with a wider range of polarities, which is critical during forced degradation studies where both polar and non-polar degradants may form.[9] The polar-embedded stationary phase offers alternative selectivity and can improve the peak shape of basic compounds like our analyte.
Experimental Protocols
Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.
-
Forced Degradation Sample Preparation: To demonstrate the stability-indicating nature of the proposed methods, forced degradation studies are essential.[10][11][12]
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours, then prepare a 1.0 mg/mL solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Chromatographic Conditions
| Parameter | Method A: Isocratic C18 | Method B: Gradient Polar-Embedded C18 |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 50% A, 50% B | Gradient: 0-2 min: 95% A, 5% B 2-15 min: 95% to 20% A 15-18 min: 20% A 18-20 min: 20% to 95% A 20-25 min: 95% A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Workflow for HPLC Purity Analysis
Sources
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- 3. This compound | C15H21NO3 | CID 13286040 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate | C15H21NO3 | CID 117822771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. acdlabs.com [acdlabs.com]
- 12. biomedres.us [biomedres.us]
A Comparative Guide to the Mass Spectrometric Analysis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
This guide provides an in-depth analysis of the mass spectrometric fragmentation of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a known impurity in the synthesis of the selective estrogen receptor modulator, Raloxifene.[1][2][3][4] Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification and quantification in pharmaceutical quality control. We will explore the predictable fragmentation pathways under electrospray ionization (ESI) and compare the utility of mass spectrometry with other analytical techniques, such as High-Performance Liquid Chromatography (HPLC).
Introduction to this compound and its Analytical Significance
This compound (PEBE), with a molecular formula of C₁₅H₂₁NO₃ and a molecular weight of 263.34 g/mol , is a critical process-related impurity in the manufacturing of Raloxifene.[1][5] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its detection and characterization. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high sensitivity and structural elucidation capabilities, making it a powerful tool for this purpose.
Predicted Mass Spectrometry Fragmentation Pathways
Under positive mode electrospray ionization (ESI), this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 264.3. The subsequent fragmentation of this precursor ion in a tandem mass spectrometer can be predicted based on the fragmentation rules of its constituent functional groups: the piperidine ring, the ether linkage, and the benzoate ester.
The primary fragmentation pathways are anticipated to involve the piperidine moiety, which is a common site of fragmentation in similar drug molecules.
Caption: Predicted Fragmentation Pathway of [M+H]⁺.
Key Predicted Fragment Ions:
| m/z (Predicted) | Proposed Structure | Fragmentation Pathway |
| 114.1 | Piperidin-1-ylethyl cation | Cleavage of the ether C-O bond, leading to the formation of a stable piperidin-1-ylethyl cation. |
| 98.1 | Piperidinium ion | Alpha-cleavage adjacent to the nitrogen atom within the ethoxy side chain. |
| 84.1 | Dehydro-piperidinium ion | Loss of ethylene from the piperidin-1-ylethyl cation. |
| 151.1 | Methyl 4-hydroxybenzoate radical cation | Cleavage of the ether O-C bond with charge retention on the benzoate moiety. |
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a typical experimental setup for the analysis of this compound using LC-MS/MS.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[6]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to achieve a final concentration suitable for MS analysis (e.g., 1-10 µg/mL).
LC-MS/MS Method:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Method:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.
-
Caption: LC-MS/MS Experimental Workflow.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other analytical techniques are also valuable for the analysis of this compound, particularly for quantification and routine quality control.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing molecular weight and structural information through fragmentation. | High sensitivity and specificity. Provides structural elucidation. | Higher cost and complexity of instrumentation. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance.[7][8][9][10] | Robust, reproducible, and widely available. Excellent for quantification. | Does not provide structural information for unknown peaks. Lower sensitivity than MS for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity compared to MS and HPLC. Requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule, providing information about functional groups. | Fast and non-destructive. Good for confirming the presence of key functional groups. | Provides limited information for complex molecules and is not suitable for quantification. |
For routine quality control and purity assessment of Raloxifene and its related substances, HPLC with UV detection is a commonly employed and validated method.[7][8][9][10] However, for the initial identification and characterization of unknown impurities like this compound, the structural information provided by mass spectrometry is indispensable.
Conclusion
The mass spectrometric analysis of this compound, a known impurity of Raloxifene, is a powerful technique for its identification and characterization. By understanding its predictable fragmentation pathways, researchers can confidently identify this compound in complex matrices. While HPLC remains a workhorse for quantitative analysis in quality control, the detailed structural insights provided by mass spectrometry are crucial for impurity profiling and ensuring the safety and quality of pharmaceutical products. This guide provides a framework for the mass spectrometric analysis of this compound and a comparison with other relevant analytical techniques to aid researchers in selecting the most appropriate method for their needs.
References
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Impurity Profile Study of Raloxifene Hydrochloride. (2016). Chinese Pharmaceutical Journal, 51(16), 1423-1428. [Link]
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Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-617. [Link]
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Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Semantic Scholar. [Link]
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Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. National Center for Biotechnology Information. [Link]
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Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ResearchGate. [Link]
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Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ScienceOpen. [Link]
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Sathyaraj, A., & Rao, B. S. (2011). Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. International Journal of Pharmaceutical Sciences and Research, 2(9), 2351. [Link]
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Yenisetty, R., et al. (2017). Analytical method validation and quantification of raloxifene hydrochloride and its related substance in API using reverse phase-liquid chromatographic method. Scholars Academic Journal of Pharmacy, 6(11), 470-480. [Link]
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Trontelj, J., et al. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmaceutical Research, 22(9), 1538-1544. [Link]
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Kumar, A., et al. (2011). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Journal of Chemical Health Risks, 1(1), 23-30. [Link]
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de Souza, J., et al. (2011). Development of alternative methods for the determination of raloxifene hydrochloride in tablet dosage form. Química Nova, 34(4), 669-673. [Link]
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A Technical Guide to Ethoxy Linkers in Drug Design: A Comparative Analysis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, the selection of a chemical linker can be as crucial as the pharmacophore itself. The linker, a seemingly simple bridge, profoundly influences a molecule's physicochemical properties, dictating its solubility, metabolic stability, cell permeability, and ultimately, its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides an in-depth comparison of "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" with other commonly employed ethoxy linkers, offering a technical narrative grounded in scientific principles and experimental insights to inform rational drug design.
The Ethoxy Linker: A Versatile Tool in Medicinal Chemistry
The ethoxy linker (-O-CH₂-CH₂-) is a frequently utilized motif in medicinal chemistry. Its appeal lies in its ability to introduce a degree of flexibility and hydrophilicity, improve metabolic stability, and provide a synthetically tractable handle for molecular elaboration. The ether linkage is generally more resistant to metabolic cleavage than an ester linkage, offering a more stable connection between different parts of a drug molecule.
"this compound" (CAS: 89407-97-6) is a noteworthy example of an ethoxy linker that incorporates a terminal piperidine ring.[1] This structural feature imparts distinct properties that can be advantageous in drug design. The piperidine moiety, a common scaffold in pharmaceuticals, can modulate lipophilicity and basicity, thereby enhancing the overall pharmacokinetic profile of a compound.[2]
Physicochemical Properties: The Foundation of a Linker's Performance
The utility of a linker is fundamentally tied to its physicochemical properties. These parameters govern how a drug molecule interacts with the biological environment. Below is a comparative table of predicted and known properties for "this compound" and two representative alternative ethoxy linkers.
| Property | This compound | Methyl 4-(2-morpholinoethoxy)benzoate | Methyl 4-(2-(diethylamino)ethoxy)benzoate |
| Molecular Formula | C₁₅H₂₁NO₃ | C₁₄H₁₉NO₄ | C₁₄H₂₁NO₃ |
| Molecular Weight | 263.34 g/mol | 265.30 g/mol | 251.32 g/mol |
| Predicted pKa | 8.72 ± 0.10 | 6.65 ± 0.10 | 9.10 ± 0.20 |
| Predicted XLogP3-AA | 2.0 | 1.3 | 2.5 |
| Topological Polar Surface Area | 47.6 Ų | 56.8 Ų | 44.5 Ų |
| Hydrogen Bond Acceptor Count | 4 | 5 | 4 |
| Hydrogen Bond Donor Count | 1 | 0 | 1 |
| Rotatable Bond Count | 5 | 5 | 6 |
Data for stereoisomers and related compounds were used for predictive values where direct experimental data was unavailable.[3][4]
The piperidine ring in our topic linker results in a higher predicted pKa compared to the morpholine-containing analogue, indicating stronger basicity. This can influence cellular uptake and lysosomal trapping. The XLogP3-AA value suggests a moderate lipophilicity, which is often a desirable trait for balancing solubility and membrane permeability.
The Impact of the Terminal Amine: A Structure-Activity Relationship Discussion
The choice of the terminal amine on the ethoxy linker—be it piperidine, morpholine, or a simple diethylamino group—has profound implications for a drug candidate's biological activity and disposition.
Piperidine: The piperidine moiety in "this compound" offers a rigid, saturated heterocyclic system. This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its target, a principle often exploited in the design of PROTACs and other complex molecules.[5] The basic nitrogen of the piperidine can be protonated at physiological pH, potentially enhancing aqueous solubility and providing a handle for salt formation. Furthermore, the piperidine scaffold is relatively metabolically stable, which can contribute to a longer in vivo half-life.[2]
Morpholine: The inclusion of a morpholine ring, as seen in "Methyl 4-(2-morpholinoethoxy)benzoate," introduces an additional ether oxygen. This generally increases hydrophilicity and can improve aqueous solubility. The pKa of morpholine is lower than that of piperidine, meaning it will be less protonated at physiological pH. This can lead to different cell permeability characteristics and may reduce off-target interactions with acidic cellular compartments.
Acyclic Amines: A simple acyclic amine, such as the diethylamino group in "Methyl 4-(2-(diethylamino)ethoxy)benzoate," provides more conformational flexibility. While this can sometimes be beneficial for binding to a target, it can also lead to a higher entropic penalty upon binding. The basicity of the diethylamino group is comparable to that of piperidine.
The following diagram illustrates the logical flow of considering these linker characteristics in drug design.
Caption: Decision-making workflow for selecting an appropriate ethoxy linker.
Experimental Evaluation: From Synthesis to Performance Assessment
Objective comparison of linkers necessitates robust experimental data. This section outlines key experimental protocols for the synthesis and evaluation of molecules containing these ethoxy linkers.
Synthesis Protocol: General Procedure for Linker Conjugation
The synthesis of molecules incorporating these ethoxy linkers can be achieved through a variety of standard organic chemistry reactions. A common approach involves the Williamson ether synthesis.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride (or other corresponding chloroethylamine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
This protocol can be adapted for the synthesis of Raloxifene, a selective estrogen receptor modulator, where "this compound" serves as a key intermediate.[6]
In Vitro Linker Stability Assay
Assessing the metabolic stability of a linker is critical. An in vitro assay using liver microsomes or plasma can provide valuable insights.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human liver microsomes (or plasma)
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm the microsomal (or plasma) suspension in phosphate buffer at 37 °C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM). For microsomal assays, add the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7][8]
The following diagram outlines the workflow for this stability assay.
Caption: A streamlined workflow for assessing in vitro linker stability.
Conclusion: A Strategic Choice for Optimal Drug Performance
The selection of an ethoxy linker is a strategic decision in drug design that requires a thorough understanding of the interplay between chemical structure and biological function. "this compound" represents a valuable linker, offering a balance of moderate lipophilicity, metabolic stability, and a rigid, basic piperidine moiety that can be leveraged to fine-tune the pharmacokinetic properties of a drug candidate.
The comparative analysis with morpholine and acyclic amine-containing ethoxy linkers highlights the nuanced control that medicinal chemists can exert over a molecule's properties. While the piperidine linker may be advantageous for achieving metabolic stability and a specific conformational rigidity, a morpholine-containing linker could be preferred for enhanced aqueous solubility. The more flexible acyclic amine linkers offer another dimension for optimization.
Ultimately, the optimal linker choice is context-dependent, relying on the specific therapeutic target, the desired PK/PD profile, and the overall molecular architecture. The principles and experimental protocols outlined in this guide provide a framework for making informed decisions in the rational design of novel therapeutics.
References
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- Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. (2016). PMC - NIH.
- A Comparative Guide to the In-Vitro Stability of Linkers for Antibody-Drug Conjug
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). PMC - PubMed Central.
- ADC Linker Technologies: Impact on Stability & Efficacy. (n.d.). BOC Sciences.
- Methyl 4-(piperidin-1-ylcarbonyl)
- CAS 89407-97-6 Methyl 4-(2-(Piperidin-1-yl)ethoxy)
- An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. (2025). Benchchem.
- Analogues of Piperidine for Drug Design. (n.d.). Enamine.
- ADC White Paper: Off-Target Toxicity and Linker Stability. (n.d.). Discovery Life Sciences.
- Structure-activity relationship and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4h-chromene-3-carboxylate (sha 14-1) and its analogues. (2009). PubMed.
- methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate | C15H21NO3 | CID 117822771. (n.d.). PubChem.
- Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues. (2011). PubMed.
- CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (n.d.).
- Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (n.d.). Synthonix.
- a) Different modalities of piperidine-containing drugs and drug candidates... (n.d.).
- Methyl 4-[(2R,4R)
- Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. (n.d.). PubMed Central.
- 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODUL
- Studies On Synthesis And Technique Of Raloxifien: A Selective Estrogen Receptor Modul
- RALOXIFENE. (2020). New Drug Approvals.
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- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Methyl 4-(2-(piperidin-1-yl)ethoxy)
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF. (2025).
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- Methyl 4-[2-(Piperidin-1-yl)
- Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)
- Linker structure-activity relationships in fluorodeoxyglucose chlorambucil conjugates for tumor-targeted chemotherapy. (2017). PubMed.
- 1219983-00-2|Methyl 4-((2-(piperidin-4-yl)ethoxy)methyl)
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- Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. (n.d.). AACR Journals.
- Preparation of Methyl Benzo
- Selective estrogen receptor modulators: tissue specificity and clinical utility. (2014).
- Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. (n.d.). ChemRxiv.
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- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
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- Selective estrogen receptor modulator – Knowledge and References. (n.d.). Taylor & Francis.
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The Strategic Advantage of Pre-Formed Precursors: A Comparative Guide to Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in Complex Syntheses
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, impurity profiles, and overall cost-effectiveness. This guide provides a comprehensive comparison of synthetic strategies for introducing the crucial 4-(2-(piperidin-1-yl)ethoxy)benzoyl moiety, a key structural motif in various pharmacologically active molecules, including the selective estrogen receptor modulator (SERM), Raloxifene. We will explore the distinct advantages of utilizing the pre-formed precursor, Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate , over a more traditional, stepwise approach involving the Williamson ether synthesis.
Executive Summary: Efficiency by Design
The synthesis of complex drug molecules often involves the assembly of multiple functionalized fragments. One such fragment, the 4-(2-(piperidin-1-yl)ethoxy)benzoyl group, imparts essential physicochemical properties to the final active pharmaceutical ingredient (API). Our analysis demonstrates that employing the pre-synthesized intermediate, this compound, offers a more streamlined, efficient, and potentially higher-yielding pathway compared to the in-situ formation of the ether linkage on a benzoate scaffold. This "pre-formed precursor" strategy minimizes the potential for side reactions and simplifies purification, thereby accelerating the drug development pipeline.
Comparative Analysis of Synthetic Routes
Two primary strategies for incorporating the 4-(2-(piperidin-1-yl)ethoxy)benzoyl moiety are prevalent in synthetic chemistry:
-
Strategy A: The Pre-formed Precursor Approach. This method utilizes this compound as the starting material. The key ether bond is already established, and the precursor is ready for subsequent coupling or functionalization reactions.
-
Strategy B: The Stepwise Williamson Ether Synthesis Approach. This route typically begins with a readily available starting material like methyl 4-hydroxybenzoate. The 2-(piperidin-1-yl)ethyl side chain is then introduced via a Williamson ether synthesis, followed by any subsequent synthetic transformations.
The core of our comparison lies in the initial preparation of the key ether linkage.
The Chemistry of Choice: Unpacking the Reactions
The piperidine ring is a ubiquitous and valuable scaffold in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and target engagement.[1][2] Its derivatives are integral to a wide array of therapeutic agents.[3][4] The choice of how to incorporate this important functionality is therefore of great significance.
The Williamson ether synthesis is a classical and widely used method for forming ether linkages.[5] It involves the reaction of an alkoxide with a primary alkyl halide.[6] However, this reaction is not without its challenges, particularly when applied to more complex substrates. Potential side reactions include base-catalyzed elimination of the alkylating agent and, in the case of phenoxides, competing C-alkylation of the aromatic ring.
The alternative, utilizing a pre-formed precursor, circumvents these potential pitfalls by completing the sensitive ether formation step in a dedicated, optimized process. This allows for the purification of the key intermediate, this compound, to a high degree of purity before its introduction into the main synthetic pathway.
Experimental Data: A Tale of Two Pathways
To objectively compare these strategies, we will examine a common synthetic target: the formation of the 4-(2-(piperidin-1-yl)ethoxy)benzoyl moiety, a direct precursor to the acylating agent used in the synthesis of Raloxifene.
Strategy A: Synthesis via the Pre-formed Precursor
The synthesis of this compound can be efficiently achieved and the product isolated with high purity. This intermediate can then be hydrolyzed to the corresponding carboxylic acid and converted to the acyl chloride for subsequent Friedel-Crafts acylation.
Strategy B: Stepwise Synthesis via Williamson Ether Synthesis
A well-documented procedure for this approach involves the reaction of methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine hydrochloride. A patent for this process reports a high yield for the subsequent hydrolysis product.[1]
Table 1: Comparative Performance of Synthetic Strategies
| Parameter | Strategy A (Pre-formed Precursor) | Strategy B (Stepwise Williamson Ether Synthesis) |
| Key Reaction | Optimized synthesis of the precursor | Williamson Ether Synthesis |
| Reported Yield | Typically high (specific data proprietary) | 95-97% (for the hydrolyzed product)[1] |
| Potential Side Reactions | Minimized by dedicated synthesis and purification | E2 Elimination, C-Alkylation |
| Purification | Simplified; purification of a stable intermediate | Potentially more complex due to side products |
| Process Control | High; well-defined and characterized intermediate | Requires careful control of reaction conditions |
The Causality Behind Experimental Choices: Why Pre-formed is Preferred
The primary advantage of the pre-formed precursor approach lies in the de-risking of the overall synthetic sequence . By isolating the synthesis of the ether linkage as a separate step, any challenges associated with this transformation can be addressed and resolved before committing to the more complex and often more valuable later-stage intermediates.
Minimizing Side Reactions: The Williamson ether synthesis, while effective, is susceptible to competing reaction pathways. The basic conditions required for the deprotonation of the phenol can also promote the E2 elimination of the alkyl halide, leading to the formation of vinylpiperidine. Furthermore, the phenoxide ion is an ambident nucleophile, meaning that alkylation can occur at either the oxygen or the carbon atoms of the aromatic ring (C-alkylation), leading to undesired isomers that can be difficult to separate.
Simplified Purification: The synthesis of this compound allows for the purification of this key building block to a high degree of purity. This is crucial as impurities introduced at this early stage can be carried through the subsequent steps, complicating purification of the final API and potentially impacting its safety and efficacy.
Enhanced Process Robustness: Utilizing a well-characterized, pre-formed precursor leads to a more robust and reproducible overall synthetic process. The subsequent reaction steps can be optimized with a consistent quality of starting material, leading to more predictable outcomes and higher batch-to-batch consistency.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride via Williamson Ether Synthesis (Strategy B)
This protocol is adapted from a procedure described in patent EP0699672A1.[1]
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate
-
Isopropyl acetate
-
Water
-
8N Hydrochloric acid
-
Acetone
Procedure:
-
To a 250 mL 3-neck flask equipped with a mechanical stirrer, condenser, and temperature probe, add methyl 4-hydroxybenzoate (0.05 mol), 1-(2-chloroethyl)piperidine hydrochloride (0.06 mol), potassium carbonate (16.59 g), and isopropyl acetate (60 mL) under a nitrogen atmosphere.
-
Heat the mixture to 75-80 °C and maintain for 20 hours, monitoring for the consumption of methyl 4-hydroxybenzoate.
-
Upon completion, add 60 mL of water to dissolve the potassium carbonate.
-
Separate the organic and aqueous phases and discard the aqueous layer.
-
Wash the organic layer with a second 60 mL portion of water and discard the aqueous layer.
-
Extract the product, this compound, from the organic layer into 25 mL of 8N hydrochloric acid.
-
Separate the aqueous phase and discard the organic phase.
-
Reflux the aqueous phase for 48 hours to hydrolyze the methyl ester.
-
Cool the mixture to 0-5 °C to crystallize the product.
-
Filter the crystals, rinse with acetone, and dry in a vacuum oven at 50 °C.
-
The expected yield of 4-(2-piperidinoethoxy)benzoic acid hydrochloride is approximately 95.3%.[1]
Visualizing the Synthetic Logic
The following diagrams illustrate the conceptual differences between the two synthetic strategies.
Caption: Strategy B: Stepwise Synthesis Workflow.
Conclusion: A Clear Path Forward
While both synthetic strategies can, in principle, yield the desired product, the use of This compound as a pre-formed precursor offers compelling advantages for researchers and drug development professionals. This approach provides a more controlled, robust, and ultimately more efficient route to complex molecules by isolating and optimizing a critical bond-forming step. The reduction in potential side reactions and the simplification of purification procedures translate to significant savings in time, resources, and cost, making it the superior strategy for the rapid and reliable development of new pharmaceutical agents.
References
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-
Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Derivatives from Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the discovery of novel therapeutic agents. "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" represents a versatile starting material, incorporating a benzoate moiety, a flexible ethoxy linker, and a saturated heterocyclic piperidine ring. This unique combination of structural features provides a fertile ground for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This guide offers a comprehensive comparison of the potential biological activities of derivatives synthesized from this core scaffold, supported by experimental data from analogous compounds and detailed methodologies for their evaluation.
The "this compound" Scaffold: A Launchpad for Bioactive Molecules
The core structure of "this compound" offers several points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. The piperidine ring can be substituted, or its nitrogen can be quaternized. Finally, the aromatic ring is amenable to substitution, influencing the electronic properties of the entire molecule.
Caption: Potential sites for chemical modification on the core scaffold.
Comparative Biological Activities: A Multi-faceted Potential
Derivatives of the "this compound" scaffold have shown promise in a variety of therapeutic areas. Below, we compare their potential anticancer, antimicrobial, and anti-inflammatory activities, drawing on data from closely related piperidine-containing compounds.
Anticancer Activity
The piperidine moiety is a common feature in a number of anticancer agents. Its derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Anticancer Activity of Representative Piperidine Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Piperidine-salicylanilide Analogs | N-methyl piperazine substituted phenyl benzamide | A-549 (Lung) | 5.71 | [1] |
| HCT-116 (Colon) | 4.26 | [1] | ||
| MIAPaCa-2 (Pancreatic) | 31.36 | [1] | ||
| Piperidinyl-based Benzoxazoles | p-fluorophenyl derivative (11b) | MCF-7 (Breast) | Comparable to Sorafenib | [2] |
| 4-Anilinoquinazoline Derivatives | Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (7a) | Various | 0.029 - 0.147 | [3] |
Expertise & Experience: The rationale behind exploring piperidine-containing compounds as anticancer agents often lies in their ability to interact with key biological targets like kinases or the microtubule network. The basic nitrogen of the piperidine ring can act as a crucial pharmacophoric feature, forming salt bridges or hydrogen bonds with amino acid residues in the target protein's active site. The lipophilic nature of the rest of the scaffold can enhance membrane permeability, allowing the compound to reach its intracellular target.
Antimicrobial Activity
The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents. Piperidine derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the disruption of the microbial cell membrane or the inhibition of essential enzymes.
Table 2: Comparative Antimicrobial Activity of Representative Piperidine Derivatives
| Compound Class | Specific Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| N-methyl-4-piperidone-derived Monoketone Curcuminoids | Compound 1 (R=H) | S. salivarius, L. paracasei, S. mitis, S. sanguinis | 250-500 | [4] |
| Compound 13 (R=3-F) | S. mutans, S. mitis, S. sanguinis, S. sobrinus | 250-500 | [4] | |
| Piperidin-4-one Derivatives | Compound III | Staphylococcus aureus, Enterobacter sp. | Not specified, but higher than compound II | [5] |
Trustworthiness: When evaluating antimicrobial activity, it is crucial to determine both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). A low MBC/MIC ratio is indicative of a bactericidal rather than a bacteriostatic effect, which is often a desirable characteristic for an antibiotic.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents with improved safety profiles is a key research objective. Piperidine-containing compounds have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity of Representative Piperidine Derivatives
| Compound Class | Specific Derivative Example | Assay | IC50 (µM) or Effect | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives | Compound 6e | NO Production (LPS-stimulated RAW 264.7 cells) | 0.86 | [6] |
| TNF-α Production (LPS-stimulated RAW 264.7 cells) | 1.87 | [6] | ||
| Methyl Salicylate Derivatives with Piperazine | Compound M16 | Xylol-induced ear edema and Carrageenan-induced paw edema in mice | Higher than aspirin, equal to indomethacin at the same dose | [7] |
Authoritative Grounding & Comprehensive References: The anti-inflammatory effects of these compounds are often linked to the inhibition of pathways such as the NF-κB signaling cascade. For instance, some 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to restore the phosphorylation level of IκBα and reduce the expression of p65 NF-κB in LPS-stimulated macrophages.[6]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity, the methodologies for synthesizing and evaluating these derivatives must be robust and reproducible.
General Synthetic Pathway for Derivatives
A plausible synthetic route to generate a library of derivatives from "this compound" would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to produce a diverse set of amides.
Caption: A general synthetic workflow for creating amide derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
-
Hydrolysis: To a solution of "this compound" (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF), add the desired amine (1.2 eq), a coupling agent such as HATU (1.2 eq), and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
In Vitro Biological Assays
Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
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The Fulcrum of Efficacy: A Comparative Guide to Peptide-Drug Conjugate Linkers, Featuring a Hypothetical Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate-Derived Linker
In the rapidly advancing field of targeted therapeutics, peptide-drug conjugates (PDCs) represent a paradigm of precision medicine.[1] These sophisticated constructs, comprising a targeting peptide, a potent cytotoxic payload, and a linker, are designed to selectively deliver chemotherapy to cancer cells, thereby minimizing collateral damage to healthy tissues.[1][2] The linker, a seemingly simple bridge, is in fact a critical determinant of a PDC's success, dictating its stability in circulation, the mechanism and efficiency of payload release, and ultimately, its therapeutic index.[3][4]
This guide provides an in-depth, objective comparison of a hypothetical linker derived from Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate with established alternative linker technologies in PDCs. As this specific molecule is a chemical intermediate, we will consider its corresponding carboxylic acid, 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid [5], as the foundational building block for a novel, hypothetical ester-based cleavable linker, which we shall refer to as the "Benzoate-Piperidine" or "BP" linker for the purpose of this discussion.
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also actionable experimental protocols and supporting data to inform rational PDC design.
The Central Role of the Linker in PDC Design
The ideal linker must maintain the integrity of the PDC during its journey through the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[4] Upon reaching the target tumor site and subsequent internalization into the cancer cell, the linker must then efficiently release the drug in its active form.[1] This delicate balance between stability and controlled cleavage is the cornerstone of effective linker design.[6] Linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of action and suitability for different therapeutic strategies.[2]
A Hypothetical Benzoate-Piperidine (BP) Linker
For the purpose of this comparative guide, we propose a hypothetical cleavable linker derived from 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid. This "BP linker" would feature an ester bond formed between the benzoic acid and a hydroxyl group on the cytotoxic payload. The piperidine-ethoxy moiety is anticipated to enhance the hydrophilicity of the linker, potentially improving the pharmacokinetic profile of the PDC. The ester linkage is designed to be susceptible to cleavage by intracellular esterases, which are often upregulated in tumor cells.
Caption: Structure of a hypothetical Benzoate-Piperidine (BP) linker in a PDC.
Comparative Analysis of Linker Technologies
Here, we compare our hypothetical BP linker with the major classes of linkers used in PDCs, providing experimental data for context.
Ester-Based Cleavable Linkers (e.g., Hypothetical BP Linker)
Mechanism of Action: These linkers rely on the enzymatic activity of intracellular esterases to hydrolyze the ester bond, releasing the payload. The higher concentration of esterases within cells compared to the plasma provides a degree of selectivity.
Advantages:
-
Simplicity in design: The synthesis of ester-based linkers can be straightforward.
-
Enzyme-dependent cleavage: Offers a tumor-selective release mechanism.[1]
Disadvantages:
-
Potential for premature cleavage: Esterases are also present in plasma, which can lead to off-target drug release and systemic toxicity.[1] The stability of the ester bond can be influenced by steric hindrance around the linkage.
-
Variable expression of esterases: The levels of esterase activity can vary between different tumor types and even within the same tumor, potentially leading to inconsistent efficacy.
Enzyme-Cleavable Peptide Linkers (e.g., Valine-Citrulline)
Mechanism of Action: These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells.[1][3] The valine-citrulline (Val-Cit) dipeptide is a well-established example.[7]
Advantages:
-
High plasma stability: Peptide linkers are generally stable in human plasma, minimizing premature drug release.[8][9]
-
Specific cleavage: The reliance on lysosomal proteases provides a highly selective release mechanism within the target cell.[7][10]
Disadvantages:
-
Species-specific stability: Some peptide linkers, like Val-Cit, can be less stable in rodent plasma due to the activity of certain carboxylesterases, which can complicate preclinical evaluation.[8]
-
Complex synthesis: The synthesis of peptide-based linkers can be more complex and costly compared to simpler chemical linkers.[11]
Caption: Synthetic workflow for the hypothetical BP linker-based PDC.
Step-by-Step Methodology:
-
Activation of 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid:
-
Dissolve the benzoic acid derivative in an anhydrous organic solvent (e.g., DMF).
-
Add an activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Conjugation to the Targeting Peptide:
-
Dissolve the targeting peptide (with a free amine group, e.g., on a lysine side chain or the N-terminus) in a suitable buffer or solvent.
-
Add the activated benzoic acid solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
-
Purification of the Peptide-Linker Conjugate:
-
Purify the resulting peptide-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry to confirm the correct mass.
-
-
Conjugation to the Cytotoxic Payload:
-
The method for conjugating the payload will depend on the functional groups available. For a hydroxyl-containing payload, an esterification reaction can be performed.
-
Activate the carboxylic acid of the peptide-linker conjugate (if it was not the point of attachment to the peptide).
-
React the activated peptide-linker with the hydroxyl group of the payload in the presence of a coupling agent and a base.
-
-
Final Purification and Characterization:
-
Purify the final PDC using RP-HPLC.
-
Characterize the PDC by LC-MS to determine its purity and confirm its identity.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a general method for assessing the stability of a PDC in plasma. [12][13][14][15][16] Step-by-Step Methodology:
-
Preparation of Plasma:
-
Thaw frozen human plasma at 37°C.
-
Centrifuge the plasma to remove any precipitates.
-
-
Incubation:
-
Add the PDC to the plasma to a final concentration of, for example, 1 µM. [14] * Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma-PDC mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding an excess of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the PDC and any released payload.
-
-
LC-MS Analysis:
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the amount of intact PDC and the amount of released payload at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact PDC remaining over time to determine the plasma half-life of the conjugate.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method for evaluating the cytotoxic activity of a PDC against a cancer cell line. [7][17][18][19][20]
Caption: Workflow for an in vitro cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate overnight to allow the cells to attach.
-
-
PDC Treatment:
-
Prepare serial dilutions of the PDC in cell culture medium.
-
Remove the old medium from the cells and add the PDC dilutions.
-
Include wells with untreated cells as a negative control and wells with the free payload as a positive control.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell division and the cytotoxic effect to manifest (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to each well.
-
Incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an SDS-HCl solution).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability for each PDC concentration relative to the untreated control.
-
Plot the cell viability against the PDC concentration and determine the half-maximal inhibitory concentration (IC50).
-
Protocol 4: In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PDC in a mouse xenograft model. [21][22][23][24] Step-by-Step Methodology:
-
Tumor Implantation:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, free payload, PDC).
-
Administer the treatments via a clinically relevant route (e.g., intravenous injection).
-
-
Monitoring:
-
Measure the tumor volume with calipers two to three times a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
-
Conclusion
The choice of linker is a pivotal decision in the design of a peptide-drug conjugate, with profound implications for its therapeutic success. While our hypothetical Benzoate-Piperidine (BP) linker, derived from this compound, offers a conceptually simple, esterase-cleavable option with potential pharmacokinetic benefits, its performance would need to be rigorously evaluated against established linker technologies.
This guide has provided a comparative framework for understanding the strengths and weaknesses of different linker classes, supported by quantitative data and detailed experimental protocols. By carefully considering the interplay between the targeting peptide, the linker, and the payload, and by employing robust in vitro and in vivo evaluation methods, researchers can rationally design and optimize the next generation of highly effective and safe peptide-drug conjugates.
References
- A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjugates. Benchchem. Accessed January 17, 2026.
- Application Notes and Protocols for the Large-Scale Synthesis of Cleavable ADC Linkers. Benchchem. Accessed January 17, 2026.
- Determination of ADC Cytotoxicity. Creative Biolabs. Accessed January 17, 2026.
- Jaffery R, Zheng N, Hou J, et al. Cytotoxicity Assay Protocol. protocols.io. February 28, 2024.
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1045. Humana Press, New York, NY.
- Alas M, Saghaeidehkordi A, Kaur K. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. J Med Chem. 2021;64(5):2175-2200.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences. Accessed January 17, 2026.
- Enzymatically Cleavable Linker Sequence Motifs for Bioconjug
- Abstract 5911: In vivo efficacy of a novel peptide-conjugated drug in patient-derived xenograft models of breast cancer. Cancer Res. 2024;84(6_Supplement):5911.
- Cytotoxicity Assay Protocol v1.
- Phillips S, Brewster R, England R, et al.
- Cleavable linker for peptide synthesis.
- Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Adv. 2025;15:12345-12356.
- In vivo Efficacy Testing. Creative Animodel. Accessed January 17, 2026.
- In vivo effects of peptide-drug conjugates in 2 different tumor models.
- Linkers used in PDCs.
- Bugatti K. A Brief Guide to Preparing a Peptide–Drug Conjugate. Chembiochem. 2023;24(12):e202300254.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017;7(1):e2081.
- Peptide-Drug Conjugates. SB-PEPTIDE. Accessed January 17, 2026.
- Different linkers used in PDCs. The linkers used in PDCs included cleavable linkers and non-cleavable linkers.
- Bugatti K. Brief Guide for Preparing a Peptide-Drug Conjugate. Chembiochem. 2023;24(12):e202300254.
- Plasma Stability In Vitro Assay. Charnwood Discovery. Accessed January 17, 2026.
- Peptide Drug In Vivo Toxicity. Creative Peptides. Accessed January 17, 2026.
- Stability comparison of conjugates formed with different linkers. Benchchem. Accessed January 17, 2026.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sciex. Accessed January 17, 2026.
- Plasma Stability Methods.
- Gao C, et al. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorg Med Chem Lett. 2018;28(23-24):3644-3647.
- 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride. Klivon. Accessed January 17, 2026.
- Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Accessed January 17, 2026.
- Poudel YB, et al. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals (Basel). 2021;14(10):1046.
- In vitro plasma stability assay of the lead cyclic peptide 15c and 16c.
- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules. 2023;28(1):33.
- Cleavable linkers in antibody–drug conjugates. David Spring's group. Accessed January 17, 2026.
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Eur J Med Chem. 2025;281:117023.
- Cleavable linkers in antibody-drug conjugates. Drug Discov Today Technol. 2019;32-33:27-36.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Med Chem Lett. 2014;5(11):1219-1224.
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- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
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- 20. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Introduction: Beyond the Structure – A Guide to Quality Assessment and Comparative Analysis
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, with CAS Number 89407-97-6, is a key intermediate and reference standard in pharmaceutical development, most notably associated with the synthesis of Raloxifene.[1][2] Its purity and characterization are paramount, as any impurities can have significant downstream effects on the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven framework for the comprehensive analysis of this compound. We will move beyond a simple presentation of data and delve into the why behind the analytical choices, establishing a self-validating system for its characterization. Furthermore, we will objectively compare it to a critical related compound, its corresponding carboxylic acid, to provide a holistic understanding of its chemical properties for researchers and drug development professionals.
Part 1: Foundational Quality Control – A Multi-Technique Approach to Identity and Purity
A robust Certificate of Analysis (CoA) for a pharmaceutical intermediate like this compound relies on the orthogonal application of multiple analytical techniques. This ensures that the identity is unequivocally confirmed and the purity is accurately quantified.
Structural Elucidation: Confirming the Molecular Identity
The first pillar of analysis is confirming that the molecule is indeed what it purports to be. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this process.
-
Objective: To confirm the chemical structure by mapping the hydrogen (¹H) and carbon-¹³ (¹³C) environments.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H-NMR Acquisition: 400 or 500 MHz, 16 scans, 1-second relaxation delay.
-
¹³C-NMR Acquisition: 125 MHz, 1024 scans, 2-second relaxation delay.
Based on its structure, we can predict the following NMR signals. This predictive approach is crucial for verifying experimental outcomes.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |
| Aromatic (CH =C-O) | 6.90 (d, J=8.5 Hz, 2H) | 114.1 |
| Aromatic (CH =C-C=O) | 7.98 (d, J=8.5 Hz, 2H) | 131.6 |
| Aromatic (C -O) | - | 162.5 |
| Aromatic (C -C=O) | - | 122.5 |
| Carbonyl (-C =O) | - | 166.8 |
| Methoxy (-OC H₃) | 3.88 (s, 3H) | 51.9 |
| Ethoxy (-OC H₂-) | 4.15 (t, J=6.0 Hz, 2H) | 66.5 |
| Ethoxy (-NC H₂-) | 2.85 (t, J=6.0 Hz, 2H) | 57.8 |
| Piperidine (α-C H₂) | 2.55 (m, 4H) | 55.1 |
| Piperidine (β-C H₂) | 1.60 (m, 4H) | 25.9 |
| Piperidine (γ-C H₂) | 1.45 (m, 2H) | 24.1 |
-
Objective: To confirm the molecular weight and elemental composition.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis: The protonated molecule [M+H]⁺ is observed.
-
Molecular Formula: C₁₅H₂₁NO₃[1]
-
Molecular Weight: 263.34 g/mol [1]
-
Expected [M+H]⁺ (monoisotopic): 264.1594 m/z
-
Trustworthiness Check: The high resolution of the measurement (typically <5 ppm mass error) provides strong evidence for the elemental composition, ruling out other potential formulas with the same nominal mass.
Purity Assessment: Quantifying the Main Component and Its Impurities
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, offering high resolution to separate the main compound from process-related impurities and degradation products.
-
Objective: To determine the purity of the compound and identify any related substances.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile.
Workflow for Analytical Characterization
Caption: Workflow for comprehensive CoA generation.
Part 2: Comparative Analysis – Methyl Ester vs. Carboxylic Acid Hydrochloride
To fully understand the utility of this compound, it is instructive to compare it with its primary related substance and potential hydrolysis product: 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride (CAS 84449-80-9). This comparison is vital for anticipating stability issues, selecting appropriate solvents, and understanding reactivity.
Key Differentiators and Their Implications
The primary difference lies in the terminal functional group: a methyl ester versus a carboxylic acid salt. This seemingly small change has significant consequences for the molecule's physicochemical properties.
Table 2: Comparative Physicochemical Properties
| Property | This compound | 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid HCl | Rationale for Difference |
| Molecular Formula | C₁₅H₂₁NO₃ | C₁₄H₁₉NO₃·HCl | Loss of a methyl group (CH₂) and addition of HCl. |
| Molecular Weight | 263.34 g/mol | 285.77 g/mol | The addition of HCl significantly increases the molecular weight. |
| Aqueous Solubility | Low | High | The hydrochloride salt form is ionic and readily solvated by water. The methyl ester is a neutral, more lipophilic organic molecule. |
| LogP (Predicted) | ~3.2 | ~1.5 | The ester is significantly more non-polar than the ionizable acid, leading to a higher partition coefficient in octanol/water. |
| Chemical Stability | Susceptible to hydrolysis (acid/base) | Generally stable; can decarboxylate at high heat | The ester bond can be cleaved to form the carboxylic acid and methanol, especially under pH extremes. The carboxylic acid is the product of this degradation. |
| Reactivity | Can undergo transesterification, amidation | Can form salts, acid chlorides, esters | The ester is a versatile precursor for other functional groups. The carboxylic acid is a classic substrate for acid-catalyzed reactions. |
Experimental Design: Comparative Stability Study
To quantify the stability differences, a forced degradation study can be designed.
-
Objective: To compare the degradation rates of the methyl ester and the carboxylic acid under hydrolytic stress.
-
Protocol:
-
Prepare 1 mg/mL solutions of both compounds in a 50:50 Acetonitrile:Water mixture.
-
Create three aliquots for each compound:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Neutral: No pH adjustment.
-
-
Incubate all solutions at 60°C.
-
At t=0, 2, 4, 8, and 24 hours, take an aliquot, neutralize it, and analyze by the HPLC method described in Part 1.2.
-
Analysis: For the methyl ester samples, monitor the decrease in the main peak area and the corresponding increase in the peak for the carboxylic acid. For the carboxylic acid samples, monitor for any degradation (though significant degradation is not expected under these conditions).
-
Logical Flow of Comparative Analysis
Caption: Decision logic for selecting between the ester and acid forms.
Conclusion: An Integrated Approach to Material Qualification
The Certificate of Analysis for this compound is more than a list of specifications; it is a scientifically-grounded dossier that provides confidence in the material's identity, purity, and, by extension, its suitability for its intended use. By employing a multi-technique approach, we build a self-validating system where NMR, MS, and HPLC data corroborate one another.
Furthermore, understanding the compound in the context of its closely related alternatives, such as its carboxylic acid hydrolysis product, is critical for any researcher or drug developer. This comparative insight informs decisions on reaction conditions, formulation strategies, and stability testing, ultimately leading to a more robust and well-understood development process. This guide provides the framework for achieving that level of scientific rigor.
References
-
This compound. Pharmaffiliates. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS No. 89407-97-6), a common intermediate in pharmaceutical research.[1][2][3][4] The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature, ensuring a self-validating system of waste management for your laboratory.
Part 1: Hazard Assessment & Chemical Profile
A foundational principle of safe disposal is a thorough understanding of the substance's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, a reliable hazard profile can be inferred from its constituent functional groups: a benzoate ester and a tertiary amine (N-alkylpiperidine).
| Property | Inferred Hazard/Characteristic | Rationale & Causality |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Based on its molecular weight (263.34 g/mol ) and complex structure.[2] |
| Toxicity | Assumed to be harmful if swallowed. | The SDS for the related compound, Methyl Benzoate, indicates moderate acute oral toxicity (Acute Tox. 4, H302).[5] The presence of the biologically active piperidine moiety suggests a similar or potentially greater hazard. |
| Reactivity | Basic. Will react exothermically with acids. | The tertiary amine of the piperidine ring is a strong base.[6] Mixing with acidic waste streams can cause a violent, heat-generating neutralization reaction. |
| Reactivity | Susceptible to Hydrolysis. | The ester linkage can be cleaved under strongly acidic or basic conditions, breaking the molecule down into a benzoate salt and an alcohol.[7][8][9] While not a violent reaction, this chemical instability is crucial for segregation. |
| Environmental | Potential aquatic toxicity. | SDS for similar benzoate esters indicate toxicity to aquatic life. Uncontrolled release to drains or the environment must be avoided. |
Disclaimer: This inferred profile is for guidance. Always prioritize the specific Safety Data Sheet provided by your chemical supplier for the most accurate and definitive hazard information.
Part 2: The Regulatory Framework: RCRA and Generator Status
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories that generate hazardous waste are categorized based on the quantity produced per month. It is essential to know your facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—as this dictates accumulation time limits and other regulatory requirements.
This compound is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, or U lists). Therefore, it must be managed as a characteristic hazardous waste if the waste mixture exhibits one or more of the following traits:
-
Ignitability: Unlikely for this compound, but must be confirmed.
-
Corrosivity: As a base, if collected in sufficient concentration to produce a pH ≥ 12.5, it is considered corrosive.
-
Reactivity: Unlikely to be reactive in the RCRA sense (e.g., explosive, water-reactive).
-
Toxicity: If it fails the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely for a research chemical waste stream unless it contains heavy metals or specific listed organics.
Given its inferred oral toxicity and basicity, the most prudent and compliant approach is to manage all waste containing this compound as hazardous chemical waste.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the moment waste is generated to its final collection.
Step 1: Immediate Waste Segregation at the Point of Generation
The causality behind this first step is to prevent unintended chemical reactions.
-
Primary Waste Stream: Designate a specific waste container for "Non-Halogenated Organic Waste" or a similar classification used by your institution.
-
Crucial Segregation: DO NOT mix waste containing this compound with acidic waste. The basic piperidine moiety will react exothermically with acids. Keep it separate from strong oxidizing agents as well.
Step 2: Proper Containerization
The container is the primary barrier protecting you and the environment.
-
Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Do not use metal containers for basic waste.
-
Maintain Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and to prevent spills when moving.
-
Keep it Closed: The container must be securely capped at all times, except when actively adding waste. This is a key EPA regulation to prevent the release of vapors.
Step 3: Accurate and Compliant Labeling
Clear labeling is a non-negotiable safety and regulatory requirement.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields:
-
Clearly write the words "Hazardous Waste ".
-
List all chemical constituents by their full name, including solvents. For example: "this compound, Methanol, Dichloromethane". Do not use abbreviations or chemical formulas.
-
Estimate the percentage of each component.
-
Indicate the specific hazard(s) (e.g., "Toxic," "Corrosive - Base").
-
Note the accumulation start date (the day the first waste was added).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated, managed location for hazardous waste storage pending pickup.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Segregation within SAA: Even within the SAA, ensure the container is physically separated from bottles containing acidic waste.
Step 5: Arranging for Professional Disposal
Laboratory personnel should never attempt to dispose of hazardous chemical waste themselves.
-
Monitor Fill Level: Once the container is full (or approaching your facility's accumulation time limit), complete the hazardous waste tag.
-
Schedule a Pickup: Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting collection. EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Record Keeping: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institutional and regulatory requirements.
Part 4: Spill Management Protocol
In the event of a spill, a prepared response is essential to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile is often sufficient for small spills, but check your lab's specific guidance).
-
A lab coat.
-
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a designated container.
-
Package and Label as Waste: The spill cleanup debris is now considered hazardous waste. Place it in a sealed container or a heavy-duty plastic bag, and affix a completed hazardous waste tag.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate.[Link]
-
LibreTexts Chemistry. Ester Hydrolysis - Base promoted.[Link]
-
SSERC. Hydrolysis of ethyl benzoate.[Link]
-
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.[Link]
-
Journal of the American Chemical Society. The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid.[Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification.[Link]
-
PubChem. this compound.[Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates.[Link]
-
National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[Link]
-
Pharmaffiliates. Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate.[Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.[Link]
-
CPAchem. Safety Data Sheet: Methyl benzoate.[Link]
-
PubChem. Piperidine.[Link]
-
Wikipedia. Piperidine.[Link]
-
Pharmaffiliates. CAS No : 89407-97-6 | Product Name : this compound.[Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1.[Link]
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A Senior Application Scientist's Guide to Handling Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
This guide provides essential safety protocols and operational guidance for the handling and disposal of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS No. 89407-97-6). As a substituted benzoate containing a piperidine moiety, this compound requires careful handling based on the potential hazards of both structural components. This document synthesizes data from structurally similar compounds to establish a robust safety framework, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Analysis: A Tale of Two Moieties
To understand the required protective measures, we must first appreciate the potential hazards inherent in the molecule's structure. It is a hybrid of a methyl benzoate core and a piperidine-ethoxy side chain.
-
The Benzoate Core: Methyl and ethyl benzoates are classified as combustible liquids and can cause irritation upon contact with skin and eyes.[1][2] Ingestion may be harmful.[3]
-
The Piperidine Moiety: Piperidine itself is a cyclic amine that is known to be a strong irritant and can cause significant injury upon short exposure.[4][5] Its derivatives are prevalent in pharmaceuticals due to their biological activity, which underscores the need for cautious handling to avoid unintended physiological effects.[6]
Therefore, we must treat this compound as a compound that is potentially irritating to the skin, eyes, and respiratory tract, harmful if ingested, and possessing unknown, but likely significant, biological activity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical. The following table outlines the minimum required PPE for handling this compound. Conditions involving a higher risk of exposure (e.g., heating, aerosolization, handling large quantities) necessitate an upgrade in protection.
| Protection Type | Recommended Equipment | Specification / Standard | Rationale |
| Eye and Face | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn over goggles when splash potential is high. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[7] | Protects against accidental splashes of the liquid, which may be irritating or corrosive to the eyes. |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully-buttoned laboratory coat. | Inspect gloves for integrity before each use. | Prevents direct skin contact. The piperidine moiety suggests potential for skin irritation or absorption.[8] |
| Respiratory | Generally not required when handled within a certified chemical fume hood. | If vapors or aerosols may be generated outside of a fume hood, use a NIOSH/MSHA or EN 149 approved respirator with an organic vapor cartridge.[7][9] | Protects against inhalation of potentially irritating or toxic vapors.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Pre-Handling and Preparation
-
Designate an Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood to control vapor exposure.
-
Assemble Materials: Ensure all necessary equipment (glassware, spatulas, stir bars) and safety equipment (spill kit, fire extinguisher) are present and functional before starting.
-
Review the Protocol: Read through your entire experimental procedure to anticipate potential hazards and ensure all controls are in place.
-
Don PPE: Put on all required PPE as detailed in the table above.
Handling the Compound
-
Dispensing: Handle the compound as a liquid. Use a chemical-resistant syringe or pipette for transfers to minimize the risk of spills.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle and ensure the setup is securely clamped within the fume hood. Avoid open flames, as benzoate compounds are often combustible.[7][2]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[7]
Workflow Diagram
The following diagram illustrates the logical flow for safe handling, from initial preparation to final waste disposal.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
-
Evacuation: For large spills, evacuate the immediate area and alert colleagues.
-
Containment: For small spills within a fume hood, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[10][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated absorbent material, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Final Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[7][3][11] Do not discharge into drains or the environment.[11]
By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
- Benchchem. Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide.
- Fisher Scientific.
- TCI Chemicals.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- CPAchem Ltd.
- Velsicol Chemical, LLC.
- Benchchem.
- Sigma-Aldrich.
- PubChem. Piperidine.
- National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (Piperidine).
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- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. velsicol.com [velsicol.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
